RB-6145
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
129448-97-1 |
|---|---|
分子式 |
C8H14Br2N4O3 |
分子量 |
374.03 g/mol |
IUPAC 名称 |
1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H |
InChI 键 |
XPBJPGMCFKYBBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol CI 1010 PD 144872 RB 6145 RB-6145 |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of RB-6145: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RB-6145 is a novel, second-generation 2-nitroimidazole-based bioreductive prodrug designed for enhanced therapeutic selectivity against hypoxic solid tumors. It is a derivative of its more toxic predecessor, RSU-1069, offering a more favorable toxicity profile while maintaining potent anti-tumor activity. The core mechanism of this compound hinges on its selective activation within the hypoxic microenvironment of tumors. This activation transforms the relatively inert prodrug into a highly cytotoxic bifunctional agent that induces catastrophic DNA damage, leading to targeted cell death in oxygen-deprived cancer cells, a population notoriously resistant to conventional radiotherapy and chemotherapy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Dual-Action Mechanism of this compound
The anti-tumor activity of this compound is a two-step process initiated by the unique conditions of the tumor microenvironment.
Conversion of this compound to the Active Moiety, RSU-1069
This compound is a prodrug of RSU-1069, designed to improve its pharmacological properties, including reduced systemic toxicity.[1][2] Upon administration, this compound undergoes systemic conversion to RSU-1069.[3] RSU-1069 is a dual-function molecule, possessing both a 2-nitroimidazole ring, which acts as a trigger for hypoxia-selective activation, and an aziridine ring, a potent alkylating agent.[4][5]
Hypoxia-Selective Bioreductive Activation
The cornerstone of this compound's targeted action is the bioreduction of the 2-nitroimidazole group of RSU-1069. This process is catalyzed by one-electron reductases, particularly NADPH:cytochrome P450 reductase, which are overexpressed in hypoxic tumor cells.[6][7][8][9][10]
Under normal oxygen concentrations (normoxia), the initial one-electron reduction product of the nitro group is rapidly re-oxidized back to the parent compound in a futile cycle, with oxygen acting as the electron acceptor. This "oxygen-mimetic" effect prevents the accumulation of toxic metabolites in healthy, well-oxygenated tissues.
However, in the absence of sufficient oxygen (hypoxia), the nitro radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates. These reactive species contribute to cellular damage and are a key component of the drug's cytotoxic effect.
DNA Alkylation and Cross-Linking
The second critical feature of RSU-1069 is its aziridine ring, a strained three-membered ring containing nitrogen. This group is an electrophilic alkylating agent that can form covalent bonds with nucleophilic sites on cellular macromolecules, most importantly, DNA.
The bioreduction of the nitroimidazole ring potentiates the alkylating activity of the aziridine moiety, creating a highly lethal bifunctional agent. This activated form of the drug can induce a variety of DNA lesions, including:
-
Monoadducts: Covalent attachment of the drug to a single DNA base.
-
DNA Strand Breaks: Both single-strand and double-strand breaks have been observed.[4]
-
DNA-DNA Cross-links: The bifunctional nature of the activated drug allows it to react with two different sites on the DNA, leading to the formation of interstrand or intrastrand cross-links. These are particularly cytotoxic lesions as they prevent DNA replication and transcription.
The combination of reductive activation and DNA alkylation results in a highly potent and selective cytotoxic effect in hypoxic tumor cells.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized as a cascade of events triggered by the tumor microenvironment.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound and its active form, RSU-1069.
Table 1: Comparative Systemic Toxicity of RSU-1069 and this compound in Mice [1]
| Compound | Administration Route | Maximum Tolerated Dose (MTD) (mg/kg) |
| RSU-1069 | Intraperitoneal (ip) | 80 |
| RSU-1069 | Oral (po) | 320 |
| This compound | Intraperitoneal (ip) | 350 |
| This compound | Oral (po) | 1000 |
Table 2: Comparative Efficacy of RSU-1069 and Other Radiosensitizers
| Compound | Parameter | Value | Cell Line/Tumor Model | Reference |
| RSU-1069 | Hypoxic:Aerobic Cytotoxicity Ratio | ~90 | CHO cells | [1] |
| Misonidazole | Hypoxic:Aerobic Cytotoxicity Ratio | - | CHO cells | [1] |
| RSU-1069 | Sensitizing Efficiency vs. Misonidazole | ~10x greater | KHT or RIF-1 tumors | [2] |
| This compound | Sensitizing Efficiency vs. Misonidazole | ~10x greater | KHT or RIF-1 tumors | [2] |
| RSU-1069 | Efficiency in killing hypoxic cells vs. Misonidazole | 300-1000 fold more efficient | sc 9L tumor cells | [11][12] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Assessment of Hypoxic Cytotoxicity (Clonogenic Assay)
The clonogenic assay is the gold standard for determining the cytotoxic effects of a compound on a cellular level by assessing the ability of single cells to form colonies.[13][14]
Experimental Workflow:
Caption: Workflow for a clonogenic assay.
Detailed Protocol:
-
Cell Seeding: Tumor cells (e.g., Chinese Hamster Ovary - CHO) are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates to allow for individual colony formation.[15]
-
Drug Exposure: Cells are exposed to a range of concentrations of this compound or RSU-1069.
-
Hypoxic Conditions: The plates are placed in a hypoxic chamber (e.g., <0.1% O₂) for a specified duration (e.g., 1-4 hours). Control plates are kept under normoxic conditions (21% O₂).
-
Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the cells are incubated for 7-14 days to allow for colony growth.
-
Staining and Counting: Colonies are fixed with methanol and stained with a solution of crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the untreated control.
Assessment of DNA Damage (Comet Assay)
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][16][17][18][19]
Experimental Workflow:
Caption: Workflow for a comet assay.
Detailed Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and suspended in a low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis buffer (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring the intensity of fluorescence in the comet tail relative to the head.
Analysis of DNA Adducts (Mass Spectrometry)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.[20][21][22]
Experimental Workflow:
Caption: Workflow for DNA adduct analysis.
Detailed Protocol:
-
DNA Isolation: DNA is isolated from cells treated with this compound or RSU-1069.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.
-
LC Separation: The mixture of deoxynucleosides is separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio of the parent ions (including adducted nucleosides) and then fragments them to produce a characteristic fragmentation pattern, which is used for definitive identification and quantification.
Conclusion
This compound represents a sophisticated approach to cancer therapy, leveraging the unique hypoxic microenvironment of solid tumors for targeted drug activation. Its mechanism of action, involving bioreductive activation of a 2-nitroimidazole moiety and subsequent DNA alkylation by an aziridine ring, leads to potent and selective cytotoxicity in hypoxic cancer cells. The prodrug design of this compound significantly reduces systemic toxicity compared to its parent compound, RSU-1069, enhancing its therapeutic index. The experimental protocols detailed herein provide a framework for the continued investigation and development of such hypoxia-activated prodrugs, a promising strategy in the ongoing effort to overcome tumor resistance and improve patient outcomes in oncology.
References
- 1. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual function nitroimidazoles less toxic than RSU 1069: selection of candidate drugs for clinical trial (RB 6145 and/or PD 130908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the physiological effects of RSU1069 and RB6145 in the SCCVII murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ackerleylab.com [ackerleylab.com]
- 7. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 9. Nitroreductase - Wikipedia [en.wikipedia.org]
- 10. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
RB-6145: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and mechanism of action of the hypoxic cell radiosensitizer prodrug, RB-6145.
Introduction
This compound, known chemically as α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol, is a significant compound in the field of oncology research, specifically developed as a prodrug for the hypoxic cell radiosensitizer, RSU-1069. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data, presenting a valuable resource for its potential therapeutic applications.
Chemical Structure and Properties
This compound is a 2-nitroimidazole derivative designed to be less toxic than its active counterpart, RSU-1069. The presence of the bromoethylamino side chain allows for its conversion to the active aziridine moiety under physiological conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and pharmacokinetic studies.
| Property | Value | Reference |
| Chemical Name | α-[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol hydrobromide | |
| CAS Number | 129448-97-1 | |
| Molecular Formula | C₈H₁₃BrN₄O₃·HBr | |
| Molecular Weight | 374.03 g/mol | |
| SMILES | C1=C(N(C=N1)CC(CNCCBr)O)--INVALID-LINK--[O-].Br | |
| Appearance | Not publicly available | |
| Melting Point | Not publicly available | |
| Solubility | Not publicly available | |
| pKa | Not publicly available |
Mechanism of Action
This compound functions as a prodrug, undergoing conversion to the active compound RSU-1069 in vivo. RSU-1069 is a dual-function agent, acting as both a hypoxic cell radiosensitizer and a cytotoxin. Its mechanism of action is primarily centered on the hypoxic cells found in solid tumors.
Under hypoxic conditions, the nitro group of RSU-1069 is reduced by cellular reductases to form reactive radical anions. These reactive species can then induce DNA damage, primarily through the formation of DNA adducts and strand breaks. The aziridine ring in RSU-1069 is a potent alkylating agent, which can crosslink DNA, further contributing to its cytotoxic effects. This selective toxicity towards hypoxic cells, which are often resistant to conventional radiotherapy, makes this compound a promising candidate for combination cancer therapies.
The following diagram illustrates the proposed signaling pathway for the activation and action of this compound.
Pharmacokinetics and Toxicity
Studies in murine models have demonstrated that this compound exhibits reduced systemic toxicity compared to RSU-1069. This improved safety profile is a key advantage of the prodrug approach. The table below summarizes the maximum tolerated dose (MTD) data from in vivo studies.
| Compound | Administration Route | Maximum Tolerated Dose (MTD) in Mice |
| This compound | Intraperitoneal (i.p.) | 350 mg/kg |
| This compound | Oral (p.o.) | 1000 mg/kg |
| RSU-1069 | Intraperitoneal (i.p.) | 80 mg/kg |
| RSU-1069 | Oral (p.o.) | 320 mg/kg |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not widely available in the public domain. However, based on published research abstracts, the following outlines the general methodologies employed.
Synthesis of this compound
An improved synthesis of this compound has been developed to overcome earlier synthetic challenges. The general approach involves the use of a 2-oxazolidinone as an aziridine equivalent. A detailed, step-by-step protocol would require access to the full-text research articles.
The following diagram provides a conceptual workflow for the synthesis and evaluation of this compound.
In Vivo Radiosensitization Studies
-
Animal Models: Murine tumor models (e.g., KHT sarcomas) are commonly used.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Irradiation: Tumors are irradiated with a single dose of X-rays at a specified time point after drug administration.
-
Efficacy Assessment: Tumor growth delay is monitored to assess the radiosensitizing effect.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from animals at various time points after drug administration.
-
Sample Preparation: Plasma is separated and processed for analysis.
-
Analytical Method: High-performance liquid chromatography (HPLC) is used to quantify the concentrations of this compound and its metabolites (including RSU-1069).
Conclusion
This compound represents a promising strategy to enhance the therapeutic index of the potent hypoxic cell radiosensitizer RSU-1069. Its favorable toxicity profile, coupled with its efficacy as a radiosensitizer in preclinical models, warrants further investigation for its potential clinical application in the treatment of solid tumors. This guide provides a foundational understanding of this compound for professionals in the field of drug development, highlighting the key attributes that make it a compound of significant interest. Further research is needed to fully elucidate its clinical potential and to develop detailed protocols for its synthesis and therapeutic use.
The Role of RB-6145 in Targeting Tumor Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RB-6145 is a hypoxia-activated prodrug designed to selectively target the low-oxygen microenvironment characteristic of solid tumors. As a prodrug of the potent cytotoxin RSU-1069, this compound offers a strategic advantage by reducing systemic toxicity while maintaining efficacy in the intended target tissue. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The selective activation of this compound in hypoxic tumor regions, leading to DNA damage and subsequent cell death, presents a promising therapeutic strategy for a range of solid tumors resistant to conventional therapies.
Introduction to Tumor Hypoxia and Hypoxia-Activated Prodrugs
Tumor hypoxia, a common feature of solid malignancies, arises from an imbalance between oxygen supply and consumption, leading to a microenvironment with significantly reduced oxygen tension. This hypoxic state is associated with tumor progression, metastasis, and resistance to radiotherapy and conventional chemotherapy. Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are metabolically activated under hypoxic conditions to release a potent cytotoxic agent, thereby selectively targeting tumor cells while sparing well-oxygenated normal tissues.
This compound is a second-generation 2-nitroimidazole-based HAP. It is a more stable and less toxic prodrug of RSU-1069, a bifunctional agent possessing both a hypoxia-selective trigger (the 2-nitroimidazole ring) and a cytotoxic effector (an aziridine ring).[1][2]
Mechanism of Action of this compound
The therapeutic activity of this compound is contingent on its conversion to the active form, RSU-1069, and the subsequent bioreductive activation of the 2-nitroimidazole ring under hypoxic conditions.
Conversion of this compound to RSU-1069
In vivo, this compound is rapidly converted to RSU-1069. This conversion is a critical step for its anti-tumor activity.[3]
Hypoxia-Selective Activation
Under the low-oxygen conditions prevalent in solid tumors, the 2-nitroimidazole ring of RSU-1069 undergoes a one-electron reduction, a reaction catalyzed by various intracellular reductases, particularly nitroreductases which are often upregulated in hypoxic cancer cells. In the presence of oxygen, this reduced radical is rapidly re-oxidized back to the parent compound in a futile cycle, rendering it inactive in normal, well-oxygenated tissues. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive cytotoxic species, including a hydroxylamine and an amine.
DNA Damage and Cell Death
The reduction of the nitro group under hypoxia activates the aziridine moiety, a potent alkylating agent. This activated form of RSU-1069 can then form covalent adducts with DNA, leading to DNA cross-linking and single-strand breaks.[4][5][6] This DNA damage triggers a cellular stress response, activating DNA damage response (DDR) pathways. Key kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53.[5][7][8] The activation of these pathways can lead to cell cycle arrest, and if the DNA damage is too severe to be repaired, ultimately to programmed cell death (apoptosis).[1][8][9]
Preclinical Data
The preclinical evaluation of this compound and its active metabolite RSU-1069 has demonstrated significant hypoxia-selective cytotoxicity and anti-tumor efficacy.
In Vitro Cytotoxicity
The cytotoxicity of RSU-1069 is markedly increased under hypoxic conditions. The hypoxic cytotoxicity ratio (HCR), which is the ratio of the IC50 value under normoxic conditions to that under hypoxic conditions, is a key measure of the hypoxia-selectivity of a HAP.
| Cell Line | Tumor Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| CHO | Chinese Hamster Ovary | >1000 | ~11 | >90 | [4] |
| HeLa | Human Cervical Cancer | >200 | ~10 | >20 | [4] |
| A549 | Human Lung Carcinoma | Not Specified | Not Specified | ~9 | [10] |
| KHT/iv | Murine Sarcoma | Not Specified | Not Specified | ~80 | [10] |
| 9L | Rat Gliosarcoma | ~50 (21% O2) | ~0.5 (<0.0075% O2) | ~100 | [11] |
In Vivo Efficacy
In vivo studies in murine tumor models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound has been shown to be effective and to reduce systemic toxicity compared to parenteral administration of RSU-1069.[5]
| Tumor Model | Treatment | Dose | Route | Outcome | Reference |
| KHT Sarcoma | This compound + Radiation (10 Gy) | 1 g/kg | p.o. | Significant radiosensitization | [5] |
| SCCVII Carcinoma | This compound + Hyperthermia (42.5°C) | 240 mg/kg | i.p. | Enhanced tumor response to heat | [3] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is a prodrug of RSU-1069. Oral administration of this compound leads to sustained tumor concentrations of RSU-1069 with reduced peak plasma levels compared to intraperitoneal injection of RSU-1069, which likely contributes to its lower systemic toxicity.[5][12]
| Compound | Dose | Route | Peak Plasma Concentration | Elimination Half-life (t1/2) | Tumor/Plasma Ratio | Reference |
| RSU-1069 | 100 mg/kg | i.p. | ~40 µg/mL | ~39 min | ~2 | [11] |
| RSU-1069 | 50 mg/kg | i.v. | Not Specified | ~37 min | ~0.28 | [12] |
| This compound | 1 g/kg | p.o. | Not Specified | Not Specified | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-induced Cell Death
Caption: Mechanism of this compound activation and downstream signaling cascade.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro assessment of this compound.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo assessment of this compound.
Experimental Protocols
Hypoxia Cytotoxicity Assay (Clonogenic Survival)
This protocol determines the cytotoxic effect of this compound/RSU-1069 under normoxic and hypoxic conditions.
-
Cell Plating: Seed cells in 6-well plates at a density determined for each cell line to yield 50-150 colonies per well in the untreated control. Allow cells to attach for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound or RSU-1069 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium immediately before use.
-
Drug Exposure: Replace the medium with drug-containing medium.
-
Incubation:
-
Normoxia: Place one set of plates in a standard incubator (21% O₂, 5% CO₂).
-
Hypoxia: Place another set of plates in a hypoxic chamber or incubator flushed with a gas mixture of <1% O₂, 5% CO₂, and balanced N₂. Incubate for the desired exposure time (e.g., 2-24 hours).
-
-
Colony Formation: After drug exposure, wash the cells with PBS, add fresh drug-free medium, and return the plates to a normoxic incubator.
-
Staining and Counting: Incubate for 7-14 days until visible colonies are formed. Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Determine the IC50 values under normoxic and hypoxic conditions and calculate the HCR.
Nitroreductase Activity Assay
This assay measures the activity of nitroreductases in cell lysates, which are responsible for the activation of this compound.
-
Cell Lysate Preparation: Culture cells to ~80% confluency. Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cell lysate, a suitable buffer (e.g., Tris-HCl), a cofactor (NADH or NADPH), and a nitroreductase substrate (e.g., CB1954 or a fluorogenic probe).
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Detection: Measure the product of the reaction. For a fluorogenic probe, measure the fluorescence intensity. For a substrate like CB1954, the reduction can be monitored by HPLC.
-
Data Analysis: Calculate the nitroreductase activity, often expressed as the rate of substrate conversion per milligram of protein.
In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or tumor growth delay (TGD) for the treatment group compared to the control group.
Conclusion
This compound represents a promising strategy for targeting hypoxic solid tumors. Its mechanism of action, leveraging the unique tumor microenvironment for selective activation, offers the potential for improved efficacy and reduced systemic toxicity compared to conventional chemotherapeutics. The preclinical data to date support its further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel hypoxia-activated prodrugs. Further research focusing on identifying predictive biomarkers of response and optimal combination strategies will be crucial for the successful clinical translation of this therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145 [pubmed.ncbi.nlm.nih.gov]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foundational Research on Nitroimidazole Radiosensitizers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on nitroimidazole-based radiosensitizers. It covers their core mechanism of action, key experimental validations, and the structure-activity relationships that have guided their development. This document is intended to serve as a comprehensive resource for professionals in the fields of oncology, radiation biology, and medicinal chemistry.
Introduction to Nitroimidazole Radiosensitizers
Tumor hypoxia, or low oxygen tension, is a significant factor contributing to the resistance of solid tumors to radiotherapy.[1][2] Oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, making it permanent and irreparable. In its absence, these initial DNA lesions can be chemically restored to their original state, diminishing the efficacy of the treatment. Nitroimidazole compounds have been extensively investigated as "oxygen-mimetic" radiosensitizers.[3][4] These electron-affinic molecules are designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation, thereby overcoming a major hurdle in cancer therapy.[5] While their clinical success has been varied, with toxicity being a limiting factor for early generation compounds like misonidazole, the underlying principles of their action continue to inform the development of next-generation radiosensitizers.[6][7][8] Nimorazole is a notable exception, having demonstrated clinical benefit and is used in some regions for the treatment of head and neck cancers.[6][8][9]
Mechanism of Action
The primary mechanism of nitroimidazole radiosensitizers is centered on their high electron affinity, a property conferred by the nitro group on the imidazole ring.[6][7] This allows them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage in hypoxic environments.
Under hypoxic conditions, the nitroimidazole molecule undergoes a one-electron reduction, primarily mediated by intracellular reductases, to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, preventing any further reaction. This "futile cycling" ensures that the activity of nitroimidazoles is largely restricted to hypoxic cells, sparing well-oxygenated normal tissues.[1]
In the absence of oxygen, this highly reactive nitro radical anion can interact with and bind to cellular macromolecules.[10] When this occurs in the vicinity of DNA that has been damaged by ionizing radiation (forming a radical lesion), the nitroimidazole radical can react with the DNA radical. This reaction "fixes" the damage, creating a stable adduct that is difficult for the cell's repair machinery to resolve, ultimately leading to DNA strand breaks and cell death.[3][11]
Some nitroimidazoles, particularly the more electron-affinic 2-nitroimidazoles, also exhibit inherent cytotoxicity towards hypoxic cells, even without radiation.[5][10] This is due to the accumulation of their reduced metabolites, which can be toxic to the cell.
The following diagram illustrates the core mechanism of action:
Caption: Mechanism of nitroimidazole radiosensitization in hypoxic tumor cells.
Quantitative Assessment of Radiosensitization
The efficacy of a radiosensitizer is quantified by its ability to enhance the effects of radiation. Several key parameters are used in preclinical evaluations.
Key Performance Metrics
-
Sensitizer Enhancement Ratio (SER) or Dose Modifying Factor (DMF): This is the most common metric, calculated as the ratio of the radiation dose required to produce a given level of biological effect (e.g., 1% cell survival) in the absence of the drug to the dose required for the same effect in the presence of the drug. An SER/DMF greater than 1 indicates radiosensitization.
-
Hypoxic Cytotoxicity Ratio (HCR): This ratio compares the cytotoxicity of a compound under hypoxic conditions to its cytotoxicity under aerobic (normoxic) conditions. It is a measure of the drug's hypoxia-selective toxicity.
Comparative Efficacy of Nitroimidazole Compounds
The following table summarizes key quantitative data for several foundational and next-generation nitroimidazole radiosensitizers, compiled from various in vitro studies.
| Compound | Class | Cell Line(s) | Concentration | SER / DMF | One-Electron Reduction Potential (E(1)) | Reference |
| Misonidazole (Ro-07-0582) | 2-Nitroimidazole | CHO, CH2B2 | >10 mM | ~3.0 | -389 mV | [5] |
| Etanidazole (SR-2508) | 2-Nitroimidazole | CHO, V79 | 1 mM | 1.8 - 2.2 | -389 mV | [12] |
| Nimorazole | 5-Nitroimidazole | V79 | 1 mM | 1.3 | -525 mV | [12] |
| Iodoazomycin Arabinofuranoside (IAZA) | 2-Nitroimidazole | FaDu | 100 µM | 1.41 | Not Reported | [13][14] |
| Fluoroazomycin Arabinofuranoside (FAZA) | 2-Nitroimidazole | FaDu | 100 µM | 1.09 | Not Reported | [13] |
| Novel Sulfonamide (Compound 34) | 2-Nitroimidazole | HCT116/54C | Not Specified | 14.9 (in vivo SR) | Not Reported | [4][15] |
| Novel Sulfonamide (Compound 38) | 5-Nitroimidazole | HCT116/54C | Not Specified | 3.43 (in vivo SR) | Not Reported | [4][15] |
Note: SER/DMF values can vary significantly based on experimental conditions such as cell line, drug concentration, incubation time, and the biological endpoint measured.
Experimental Protocols for Evaluation
The preclinical evaluation of nitroimidazole radiosensitizers follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical assessment of a novel radiosensitizer.
Caption: General workflow for preclinical evaluation of a nitroimidazole radiosensitizer.
Representative Experimental Methodologies
A. In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation.[16]
-
Cell Culture: Cancer cells (e.g., FaDu, HCT116) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Plating: A known number of cells are seeded into culture dishes and allowed to attach for several hours.
-
Induction of Hypoxia: For the hypoxic arm, plates are placed in a hypoxic chamber or incubator with a low-oxygen gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a specified duration (e.g., 4-6 hours) to allow for equilibration.
-
Drug Treatment: The test nitroimidazole compound is added to the medium at various concentrations, both in normoxic and hypoxic conditions, typically 1-2 hours before irradiation.
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray source.
-
Post-Irradiation Incubation: The drug-containing medium is replaced with fresh medium, and the plates are returned to a standard normoxic incubator for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies (defined as containing ≥50 cells) are fixed with methanol and stained with crystal violet. The number of colonies is counted.
-
Data Analysis: The surviving fraction is calculated for each dose point. Survival curves are plotted, and the SER is determined by comparing the doses required to achieve a specific survival level (e.g., 10%) with and without the drug.
B. DNA Damage Assessment (Alkaline Comet Assay)
This assay measures DNA single- and double-strand breaks in individual cells.
-
Cell Treatment: Cells are treated with the nitroimidazole and/or radiation under hypoxic or normoxic conditions as described above.
-
Cell Harvesting: Immediately after treatment, cells are harvested and suspended in a low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA "nucleoids."
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. A voltage is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and images are captured using a fluorescence microscope.
-
Quantification: Image analysis software is used to measure parameters such as the comet tail moment (the product of the tail length and the fraction of DNA in the tail), which is proportional to the amount of DNA damage.[13]
C. In Vivo Tumor Growth Delay (TGD) Assay
This is a common in vivo endpoint to evaluate the efficacy of a radiosensitizer.[16][17]
-
Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., control, drug alone, radiation alone, drug + radiation).
-
Treatment: The nitroimidazole compound is administered (e.g., via intravenous or intraperitoneal injection) at a specified time before a single or fractionated dose of localized radiation is delivered to the tumor.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Data Analysis: The time required for the tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume) is determined. The tumor growth delay is the difference in this time between the treated and control groups.
Structure-Activity Relationships and Future Directions
The development of nitroimidazoles has been heavily guided by understanding their structure-activity relationships (SAR).
-
Electron Affinity: The radiosensitizing efficiency of nitroimidazoles is strongly correlated with their one-electron reduction potential.[6] 2-nitroimidazoles are generally more electron-affinic and thus more potent radiosensitizers than their 5-nitroimidazole counterparts.[15] However, this increased efficacy is often associated with higher toxicity.[8]
-
Lipophilicity: Lipophilicity influences the drug's distribution and ability to penetrate cell membranes and reach the hypoxic tumor core. Early efforts to reduce the neurotoxicity of misonidazole involved creating more hydrophilic analogues like etanidazole to limit penetration across the blood-brain barrier.[6]
-
Side Chain Modifications: Modern drug design focuses on modifying the side chain attached to the nitroimidazole ring. This can be used to optimize physicochemical properties like solubility and to introduce functionalities that target the drug to the tumor microenvironment.[4][18] The development of nitroimidazole alkylsulfonamides is an example of this next-generation approach.[3][9][19]
Future research continues to explore novel nitroimidazole derivatives with an improved therapeutic index—maximizing radiosensitizing efficacy while minimizing normal tissue toxicity. Strategies include the development of prodrugs that are activated specifically in the tumor and the combination of nitroimidazoles with other treatment modalities, such as immunotherapy, to exploit the complex interplay between hypoxia, radiation, and the immune response.[9][19]
References
- 1. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pharmacology and toxicology of sensitizers: mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low concentrations of nitroimidazoles: effective radiosensitizers at low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Unraveling the Identity of RB-6145: A Case of Mistaken Identity?
Initial investigations into the compound designated RB-6145 and its purported effects on cellular oxygen levels have yielded no direct scientific literature or clinical data. Extensive searches across prominent research databases and clinical trial registries have failed to identify any compound with this specific designation.
This suggests a potential typographical error in the compound's name. Further analysis of related pharmacological classes, specifically prokinetic agents with similar naming conventions, points towards a possible case of mistaken identity with the investigational drug Renzapride .
Renzapride is a well-documented gastrointestinal prokinetic agent with a distinct mechanism of action.[1][2] It functions as a dual-acting compound, exhibiting both potent agonism at the 5-HT4 receptor and antagonism at the 5-HT3 receptor.[1][3][4] This dual activity modulates serotonergic pathways in the gut, leading to increased gastrointestinal motility and an anti-emetic effect.[1]
While the existing body of research on Renzapride is substantial, it is crucial to note that there is currently no scientific evidence to suggest a direct role for this compound in the regulation of cellular oxygen levels. Its therapeutic applications and clinical development have been primarily focused on gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-C) and diabetic gastroparesis.[1][2][4]
Given the absence of information on "this compound," this guide will proceed by providing a comprehensive overview of Renzapride, based on the available scientific and clinical data. This will include its mechanism of action, a summary of clinical findings, and detailed experimental protocols where available, to offer valuable insights for researchers, scientists, and drug development professionals who may have encountered this nomenclature ambiguity.
Renzapride: A Detailed Profile
Renzapride is a substituted benzamide that has been the subject of numerous preclinical and clinical studies.[3][5] Originally developed in the late 1980s, it has undergone investigation for its therapeutic potential in various gastrointestinal motility disorders.[1]
Mechanism of Action
The primary pharmacological activity of Renzapride is centered on its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.[3][6]
-
5-HT4 Receptor Agonism: Renzapride acts as a full agonist at 5-HT4 receptors.[3][4] Stimulation of these receptors on enteric neurons promotes the release of acetylcholine, a key neurotransmitter that enhances gastrointestinal peristalsis and transit.[1]
-
5-HT3 Receptor Antagonism: The compound also functions as a 5-HT3 receptor antagonist.[1][3] Blockade of 5-HT3 receptors in the gut and central nervous system contributes to its anti-emetic properties.[1]
-
Other Receptor Interactions: In vitro studies have shown that Renzapride also has some affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors.[4]
The interplay of these receptor interactions results in a prokinetic effect, accelerating gastric emptying and intestinal transit.[5]
Signaling Pathway of Renzapride
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of Renzapride.
Table 1: Receptor Binding Affinity of Renzapride
| Receptor | Species/Tissue | Ki (nM) | Reference |
| 5-HT3 | Human (cloned receptor) | 17 | [3] |
| 5-HT4 | Guinea-pig | 477 | [3] |
Table 2: Effect of Renzapride on Gastric Emptying in Healthy Subjects
| Dose | Decrease in Gastric Content Volume (%) | Time Point | Reference |
| 2 mg | 21 | 80 min post-meal | [5] |
| 5 mg | 37 | 80 min post-meal | [5] |
Table 3: Effect of Renzapride on Oro-caecal Transit Time
| Dose | Reduction in Transit Time (%) | Reference |
| 5 mg | 62 | [5] |
Table 4: Clinical Efficacy of Renzapride in IBS-C (Phase III)
| Treatment Group | Mean Months with Relief of Overall Symptoms | p-value vs. Placebo | Reference |
| Renzapride 2 mg (twice daily) | 0.6 | 0.004 | [4] |
| Renzapride 4 mg (once daily) | 0.55 | 0.027 | [4] |
| Placebo | 0.44 | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Radioligand Binding Studies
Objective: To determine the binding affinity of Renzapride for various serotonin receptors.
-
Membrane Preparation: Membranes were prepared from animal tissues or cell lines transfected with cloned human receptors. Standard procedures in modified Tris-HCl buffer (pH 7.4) were used.
-
Incubation: Membranes were incubated with a specific radiolabeled ligand with high affinity for the target receptor.
-
Competitive Inhibition: Renzapride was added at various concentrations to competitively inhibit the binding of the radioligand.
-
Measurement: Levels of bound radioligand were measured by filtration, followed by counting of the bound radioactivity.
-
Data Analysis: The inhibition constant (Ki) was calculated for instances where greater than 50% inhibition of radioligand binding occurred.
Assessment of Gastric Emptying
Objective: To evaluate the effect of Renzapride on the rate of gastric emptying in human subjects.
Methodology: [5]
-
Subjects: Healthy volunteers were recruited for the study.
-
Test Meal: Subjects consumed a standardized test meal.
-
Drug Administration: Renzapride (at varying doses) or placebo was administered.
-
Aspiration: At a specified time point (e.g., 80 minutes) after the meal, the volume of gastric contents was aspirated.
-
Measurement: The volume of the aspirated gastric contents was measured and compared between the Renzapride and placebo groups.
Oro-caecal Transit Time Measurement
Objective: To determine the effect of Renzapride on the transit time of a substance from the mouth to the cecum.
Methodology: [5]
-
Subjects: Healthy volunteers were enrolled.
-
Substrate Administration: Subjects ingested lactulose, a non-absorbable sugar.
-
Breath Hydrogen Measurement: Breath hydrogen levels were measured at regular intervals. The time at which a significant rise in breath hydrogen is detected (due to bacterial fermentation of lactulose in the cecum) is considered the oro-cecal transit time.
-
Drug Administration: The procedure was performed with and without the administration of Renzapride to assess its effect on transit time.
References
- 1. EndoLogic | Frequently Asked Questions [endologicusa.com]
- 2. ambrosehc.com [ambrosehc.com]
- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renzapride - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on RB-6145 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into the cytotoxic effects of RB-6145, a promising bioreductive prodrug. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a prodrug of the 2-nitroimidazole RSU-1069, a compound known for its potent hypoxic cell radiosensitizing and cytotoxic properties.[1][2] Developed to mitigate the systemic toxicity associated with RSU-1069, this compound offers a potentially wider therapeutic window.[3] The core mechanism of action for this class of compounds lies in their selective activation under hypoxic conditions, a characteristic feature of the microenvironment of many solid tumors. This targeted activation leads to the formation of cytotoxic metabolites that induce cellular damage, primarily through DNA adduction and the generation of reactive oxygen species.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound has been evaluated in various cancer cell lines, demonstrating a marked increase in toxicity under hypoxic and, in some cases, acidic conditions. The following tables summarize the available quantitative data.
| Cell Line | Cancer Type | Condition | Parameter | Value | Reference |
| A549 | Human Lung Carcinoma | Oxic | GI50 | > 89 µM | |
| A549 | Human Lung Carcinoma | Hypoxic | Cytotoxicity Enhancement Ratio | 9 | [1] |
| KHT/iv | Murine Sarcoma | Hypoxic | Cytotoxicity Enhancement Ratio | 80 | [1] |
| SiHa | Human Cervical Cancer | Hypoxic | Enhancement Ratio (ERHyp) | ~11 | [4] |
| U1 | Hypoxic | Enhancement Ratio (ERHyp) | ~15 | [4] | |
| SiHa | Human Cervical Cancer | Acidic (pH 6.4 vs 7.4) | Enhancement Ratio (ERpH) | ~1.6 | [4] |
| U1 | Acidic (pH 6.4 vs 7.4) | Enhancement Ratio (ERpH) | ~1.4 | [4] |
Table 1: Summary of this compound In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | Combination Agent | Effect | Reference |
| A549 | Human Lung Carcinoma | 4-hydroperoxy-cyclophosphamide (4-OOH-CP) | ~1.5-1.7-fold enhancement of cell killing | [1] |
| KHT/iv | Murine Sarcoma | 4-hydroperoxy-cyclophosphamide (4-OOH-CP) | ~1.5-1.7-fold enhancement of cell killing | [1] |
| A549 | Human Lung Carcinoma | CCNU | ~1.8-fold increase in cell killing | [1] |
Table 2: Chemosensitizing Effects of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical research. This section outlines the protocols for key experiments used to assess the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours). For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
3.1.2. Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term reproductive viability.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: After cell adherence, treat with this compound for a specified duration.
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Apoptosis and Cell Cycle Analysis
3.2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
3.2.2. Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visualizations of complex biological processes and experimental procedures.
Caption: Bioreductive activation pathway of this compound under hypoxic conditions.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Signaling Pathways
The cytotoxic effects of this compound are intrinsically linked to the cellular response to hypoxia and subsequent DNA damage.
Under hypoxic conditions, the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway is activated, leading to the upregulation of various genes, including those encoding for nitroreductase enzymes. These enzymes are critical for the conversion of the this compound prodrug into its active cytotoxic form, RSU-1069.
Once activated, RSU-1069 acts as a bifunctional agent. The aziridine ring can directly alkylate DNA, forming adducts that can stall replication and transcription. Concurrently, the reduced nitroimidazole moiety can participate in redox cycling, generating reactive oxygen species (ROS) that cause further DNA damage and oxidative stress. This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including p53 and CHK1/2. The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis through the intrinsic (mitochondrial) pathway.
References
- 1. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the bioreductive effectiveness of the nitroimidazole RSU1069 and its prodrug RB6145: with particular reference to in vivo methods of evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of RB 6145 in human tumour cell lines: dependence on hypoxia, extra- and intracellular pH and drug uptake - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bioreductive Properties of RB-6145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioreductive properties of RB-6145, a promising hypoxia-activated prodrug. Through a comprehensive review of existing literature, this document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways involved in its activation and efficacy.
Introduction
This compound is a 2-nitroimidazole-based prodrug designed to selectively target hypoxic tumor cells, a population of cells known for their resistance to conventional cancer therapies. The core of this compound's mechanism lies in its bioreductive activation under low-oxygen conditions, a hallmark of the tumor microenvironment. This activation transforms the relatively non-toxic prodrug into a potent cytotoxic agent, RSU-1069, leading to targeted cell killing in the hypoxic regions of solid tumors. This selective activation offers the potential for a wider therapeutic window and reduced systemic toxicity compared to non-targeted chemotherapies.
Bioreductive Activation and Mechanism of Action
The central principle behind the therapeutic strategy of this compound is its conversion to the active cytotoxic agent, RSU-1069, a process that is significantly enhanced in the low-oxygen environment characteristic of solid tumors. This bioreductive activation is primarily mediated by intracellular nitroreductase enzymes.
Under normal oxygen concentrations (normoxia), the nitro group of this compound undergoes a one-electron reduction. This reduced intermediate is rapidly re-oxidized by molecular oxygen, creating a futile cycle that prevents the formation of the active cytotoxic species and thereby spares healthy, well-oxygenated tissues.
In contrast, under hypoxic conditions, the scarcity of oxygen allows for the further reduction of the nitro group to form highly reactive nitroso and hydroxylamine intermediates. These intermediates can then induce cellular damage through various mechanisms, including the generation of reactive oxygen species and the formation of DNA adducts. The active form, RSU-1069, possesses both a radiosensitizing imidazole moiety and a DNA-alkylating aziridine group, contributing to its potent anti-tumor activity.
Signaling Pathway of this compound Bioreductive Activation
The Enigmatic Case of RB-6145: A Search for a Non-Existent Compound
Despite a comprehensive search of scientific and clinical databases, the designation "RB-6145" does not correspond to any known therapeutic agent or research compound. In-depth investigation reveals no data on its discovery, development, mechanism of action, or clinical evaluation, suggesting that this compound is not a recognized entity within the biomedical research and development landscape.
Initial inquiries into the discovery and development of a compound designated this compound have yielded no relevant results. Extensive searches across multiple platforms, including scientific publication databases and clinical trial registries, failed to identify any molecule or drug candidate with this identifier.
The search results were instead populated with unrelated items, most notably product codes for eyewear, such as Ray-Ban models RB4165 and RB6145. Other irrelevant findings included real estate listings and information pertaining to clinical trials of distinctly identified drugs such as Baricitinib, Bapineuzumab, and Deucravacitinib. These compounds have no apparent connection to the queried term "this compound."
This lack of pertinent information makes it impossible to construct a technical guide or whitepaper as requested. The core requirements of detailing experimental protocols, presenting quantitative data, and visualizing signaling pathways cannot be fulfilled without a foundational body of research to draw upon. The absence of any scientific literature or clinical data associated with "this compound" indicates that this designation has not been assigned to any known drug or research molecule that has entered the public domain.
Therefore, any attempt to provide a detailed report on the discovery and development of this compound would be purely speculative and without a factual basis. Researchers, scientists, and drug development professionals are advised that "this compound" does not currently represent a valid target for scientific inquiry based on publicly available information.
Methodological & Application
Application Notes and Protocols: RB-6145 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-6145 is an orally active prodrug of the hypoxic cell radiosensitizer RSU-1069.[1] It is designed to selectively enhance the cytotoxic effects of radiation therapy in the hypoxic microenvironment of solid tumors while minimizing systemic toxicity.[2][3] RSU-1069, the active metabolite of this compound, is a bifunctional agent containing both a 2-nitroimidazole moiety, which confers hypoxia-selective cytotoxicity, and an aziridine ring, which acts as an alkylating agent, inducing DNA damage.[4][5][6] This combination of properties makes this compound a promising candidate for improving the therapeutic ratio of radiotherapy.
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the efficacy of this compound in combination with radiation therapy.
Data Presentation
Table 1: Preclinical Efficacy and Toxicity of this compound and RSU-1069
| Compound | Administration Route | Vehicle | Animal Model | Maximum Tolerated Dose (MTD) | Notes | Reference |
| RSU-1069 | Intraperitoneal (i.p.) | - | C3H/He Mice | 80 mg/kg (0.38 mmol/kg) | - | [2][3] |
| RSU-1069 | Oral (p.o.) | - | C3H/He Mice | 320 mg/kg (1.5 mmol/kg) | Reduced systemic toxicity compared to i.p. | [2][3] |
| This compound | Intraperitoneal (i.p.) | - | C3H/He Mice | 350 mg/kg (0.94 mmol/kg) | - | [2][3] |
| This compound | Oral (p.o.) | - | C3H/He Mice | 1 g/kg (2.67 mmol/kg) | Reduced systemic toxicity compared to i.p. | [2][3] |
Table 2: In Vitro Radiosensitization with RSU-1069
| Cell Line | Drug Concentration | Condition | Enhancement Ratio (ER) | Comparison | Reference |
| Chinese Hamster V79 | 0.5 mmol/dm³ | Hypoxic | 3.0 | Misonidazole ER of 1.6 at the same concentration | [1] |
| Chinese Hamster V79 | Not specified | Hypoxic, 4°C | Reduced to a level similar to misonidazole | Suggests involvement of a temperature-dependent biochemical process | [1] |
Table 3: In Vivo Radiosensitization with this compound and RSU-1069
| Compound | Administration Route | Tumor Model | Timing of Administration | Radiation Dose | Endpoint | Key Finding | Reference |
| RSU-1069 / This compound | i.p. or p.o. | Murine KHT Sarcomas | 45-60 min before irradiation | 10 Gy | Hypoxic cell radiosensitization | Maximum radiosensitization achieved within this time frame. Degree of sensitization was largely independent of administration route. | [2][3] |
| RSU-1069 | i.p. | SCCVII Squamous Carcinoma | 20 min before irradiation | Not specified | Tumor cell survival (clonogenic assay) | Efficient hypoxic cell radiosensitizer and cytotoxin with little effect on oxic cells. | [4] |
Mechanism of Action & Signaling Pathways
Under hypoxic conditions, the nitro group of RSU-1069 is reduced, leading to the formation of reactive intermediates. This bioreduction is a key step for its selective toxicity in hypoxic cells. The active form of the drug, particularly its aziridine moiety, can then alkylate DNA, inducing single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA base damage.[2][4][5][6][7] This damage is more difficult for the cell to repair compared to radiation damage alone, leading to enhanced cell killing.
Studies have shown that RSU-1069-induced DNA damage persists for longer durations and that the repair of radiation-induced breaks is significantly delayed in the presence of the drug under hypoxic conditions.[7] This suggests that RSU-1069 not only causes its own DNA lesions but also interferes with the cellular DNA damage response (DDR) pathways that are critical for repairing radiation-induced damage. The repair of cellular DNA damage induced by RSU-1069 has been shown to involve the activation of genes under the control of the recA gene in E. coli, indicating an involvement of homologous recombination repair pathways.[1]
The combination of this compound and radiation therapy likely triggers a complex signaling cascade involving key players in the DNA damage response.
Caption: Signaling pathway of this compound and radiation.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony and is the gold standard for measuring cytotoxicity and radiosensitization.
Materials:
-
Cell lines of interest (e.g., V79, CHO, HeLa, or human tumor cell lines)
-
Complete cell culture medium
-
This compound (or RSU-1069) stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
X-ray irradiator
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at a density that will result in 50-200 colonies per well after treatment. This requires optimization for each cell line and treatment condition.
-
Allow cells to attach for at least 4-6 hours.
-
-
Drug Treatment and Hypoxia Induction:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the plates with the drug-containing medium. Include a vehicle control.
-
For hypoxic conditions, place the plates in a pre-gassed hypoxia chamber for the desired duration (e.g., 4-24 hours) prior to irradiation. For normoxic conditions, keep the plates in a standard incubator.
-
-
Irradiation:
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Return the plates to their respective incubators (normoxic or hypoxic) for the remainder of the drug exposure period.
-
-
Colony Formation:
-
After the drug exposure period, replace the treatment medium with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the untreated control: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies counted) / (Number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to produce a certain level of cell kill (e.g., SF=0.1) in the absence of the drug by the dose required for the same level of cell kill in the presence of the drug.
-
Caption: In vitro clonogenic survival assay workflow.
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of this compound and radiation on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for xenograft implantation (e.g., human colorectal, lung, or head and neck cancer cell lines)
-
Matrigel (optional, for enhancing tumor take)
-
This compound formulation for oral gavage
-
Anesthesia
-
Calipers for tumor measurement
-
X-ray irradiator with appropriate shielding
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS or medium, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment Groups:
-
Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
-
Drug Administration:
-
Irradiation:
-
Anesthetize the mice.
-
Shield the non-tumor bearing parts of the mouse with lead.
-
Deliver a single or fractionated dose of radiation to the tumor.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue monitoring until the tumors reach a predetermined endpoint size (e.g., 1000-1500 mm³) or for a specified duration.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the time for the tumors in each group to reach a specific volume (e.g., 4 times the initial volume).
-
The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.
-
An enhancement factor can be calculated to quantify the radiosensitizing effect.
-
Caption: In vivo tumor growth delay assay workflow.
Conclusion
This compound, as a prodrug of the potent hypoxic radiosensitizer RSU-1069, represents a promising strategy to enhance the efficacy of radiation therapy in solid tumors. The provided protocols offer a framework for the preclinical evaluation of this compound in combination with radiation. Careful optimization of drug and radiation doses, as well as timing of administration, will be crucial for maximizing the therapeutic benefit. Further investigation into the specific signaling pathways modulated by this combination will provide valuable insights for its clinical development.
References
- 1. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-Induced Cancer Cell Responses Driving Radioresistance of Hypoxic Tumors: Approaches to Targeting and Radiosensitizing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitive interaction of RSU 1069 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The repair of DNA damage induced in V79 mammalian cells by the nitroimidazole-aziridine, RSU-1069. Implications for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RB-6145 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of RB-6145, a prodrug of the potent hypoxic cell radiosensitizer and cytotoxin RSU-1069, in murine cancer models. The detailed protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in combination with radiation therapy.
Mechanism of Action
This compound is a 2-nitroimidazole compound that acts as a bioreductive drug. Its mechanism of action is twofold, targeting the unique microenvironment of solid tumors, particularly hypoxic (low oxygen) regions that are often resistant to conventional radiotherapy.
-
Hypoxic Cell Radiosensitization: In the low oxygen environment of tumors, the nitro group of RSU-1069 (the active form of this compound) is reduced, forming reactive intermediates. These intermediates can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation.
-
Hypoxic Cytotoxicity: Under severe hypoxia, further reduction of the nitro group leads to the formation of highly cytotoxic species. Additionally, RSU-1069 contains an aziridine ring, an alkylating agent, which can crosslink DNA, leading to cancer cell death. This dual action makes this compound effective against hypoxic cells, which are notoriously difficult to treat.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a hypoxic cell radiosensitizer and cytotoxin.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound and its active metabolite, RSU-1069, in murine models.
Table 1: Maximum Tolerated Doses (MTD) in C3H/He Mice [1]
| Compound | Administration Route | MTD (mg/kg) | MTD (mmol/kg) |
| This compound | Intraperitoneal (i.p.) | 350 | 0.94 |
| This compound | Oral (p.o.) | 1000 | 2.67 |
| RSU-1069 | Intraperitoneal (i.p.) | 80 | 0.38 |
| RSU-1069 | Oral (p.o.) | 320 | 1.5 |
Table 2: Pharmacokinetic Parameters of RSU-1069 in Mice
| Parameter | Value | Murine Model/Conditions |
| Elimination Half-life (t½) | 22.4 min (i.p., 50 mg/kg) | BALB/c mice |
| 37.2 min (i.v., 50 mg/kg) | BALB/c mice | |
| Peak Plasma Concentration | ~100 µg/ml (i.v., 100 mg/kg) | BALB/c mice |
| Tumor/Plasma Ratio | 3.8 | C57BL mice with B16 melanoma (i.p. administration) |
Experimental Protocols
The following are detailed protocols for the administration of this compound in murine models for radiosensitization studies.
Murine Tumor Models
-
Mouse Strains: C3H/He or C57BL mice are commonly used.
-
Tumor Models:
-
KHT Sarcoma: A transplantable sarcoma model in C3H/He mice.
-
SCCVII Squamous Cell Carcinoma: A squamous cell carcinoma model often used in C3H/He mice.
-
B16 Melanoma: A melanoma model used in C57BL mice.
-
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously in the flank of the mice. Experiments usually commence when tumors reach a palpable size (e.g., 100-200 mm³).
Preparation and Administration of this compound
-
Vehicle: While the specific vehicle for this compound is not consistently reported across all studies, a common practice for similar compounds for oral administration is to use a 0.5% solution of carboxymethylcellulose in water. For intraperitoneal injection, sterile saline is a frequently used vehicle. It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before in vivo administration.
-
Preparation for Oral Gavage (p.o.):
-
Weigh the required amount of this compound based on the desired dose and the weight of the mouse.
-
Suspend the compound in the chosen vehicle (e.g., 0.5% carboxymethylcellulose).
-
Ensure a homogenous suspension by vortexing or brief sonication.
-
The final volume for oral gavage in mice is typically 10 ml/kg.
-
-
Preparation for Intraperitoneal Injection (i.p.):
-
Weigh the required amount of this compound.
-
Dissolve or suspend the compound in sterile saline.
-
The final volume for intraperitoneal injection in mice should be around 10 ml/kg.
-
Experimental Workflow for Radiosensitization Study
The following diagram outlines a typical experimental workflow for evaluating the radiosensitizing effect of this compound in a murine tumor model.
Tumor Growth Delay Assay
This assay assesses the effect of treatment on the rate of tumor growth.
-
Procedure:
-
Initiate treatment when tumors reach a predetermined size (e.g., 100 mm³).
-
Administer this compound (p.o. or i.p.) at the desired dose. For maximal radiosensitization, this compound should be given 45-60 minutes before irradiation.[1]
-
Irradiate the tumors with a single dose of X-rays (e.g., 10 Gy).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
The endpoint is typically the time it takes for the tumor to reach a specific volume (e.g., 4 times the initial volume).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay, which is the difference in the time it takes for the tumors in the treated groups to reach the endpoint volume compared to the control group.
-
Clonogenic Survival Assay (In Vivo / Ex Vivo)
This assay determines the fraction of tumor cells that have retained their ability to proliferate and form colonies after treatment.
-
Procedure:
-
Administer this compound (p.o. or i.p.) 45-60 minutes before irradiation.[1]
-
Irradiate the tumors with a range of radiation doses.
-
Approximately 18-24 hours after treatment, excise the tumors.
-
Prepare a single-cell suspension from the tumors by mechanical disaggregation and enzymatic digestion (e.g., with collagenase and DNase).
-
Count the viable cells (e.g., using trypan blue exclusion).
-
Plate known numbers of cells into culture dishes with appropriate media.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for non-irradiated control cells: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
References
Application Notes and Protocols: RB-6145 and Hyperthermia in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-6145 is a novel small molecule inhibitor targeting the retinoblastoma (RB) signaling pathway, a critical regulator of cell cycle progression that is frequently dysregulated in human cancers.[1][2][3][4] Emerging preclinical evidence suggests that this compound exhibits potent anti-tumor activity. Hyperthermia, the use of elevated temperatures to treat cancer, has been shown to enhance the efficacy of both chemotherapy and radiation therapy.[5][6][7][8] This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with hyperthermia for cancer treatment.
The combination of hyperthermia with chemotherapy can lead to an overall enhancement of drug cytotoxicity.[9] An increase in tissue temperature can lead to higher fluidity of the bilayer of phospholipids in tumor cells, which in turn facilitates their drug permeability.[9] Furthermore, hyperthermia can inhibit cancer cell DNA repair mechanisms, making them more susceptible to DNA-damaging agents.[10]
Principle of Action
This compound is hypothesized to function by disrupting the interaction between key proteins in the RB pathway, leading to cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway. Hyperthermia is known to induce cellular stress, increase blood flow to tumors, and enhance the intracellular concentration of therapeutic agents.[10] The combination of this compound and hyperthermia is predicted to create a synergistic anti-cancer effect by simultaneously targeting cell cycle regulation and inducing cytotoxic heat shock.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Hyperthermia in DU145 Prostate Cancer Cells
| Treatment Group | This compound (µM) | Hyperthermia (42°C for 1 hr) | Cell Viability (%) (Mean ± SD) | Apoptosis Rate (%) (Mean ± SD) |
| Control | 0 | No | 100 ± 4.5 | 5.2 ± 1.1 |
| This compound | 10 | No | 78.3 ± 3.1 | 15.8 ± 2.3 |
| Hyperthermia | 0 | Yes | 85.1 ± 5.2 | 10.5 ± 1.9 |
| Combination | 10 | Yes | 42.5 ± 2.8 | 48.7 ± 3.5 |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (DU145 Cells)
| Treatment Group | This compound Dose (mg/kg) | Hyperthermia | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | No | 1540 ± 150 | 0 |
| This compound | 50 | No | 980 ± 120 | 36.4 |
| Hyperthermia | 0 | Yes (Twice weekly) | 1150 ± 135 | 25.3 |
| Combination | 50 | Yes (Twice weekly) | 350 ± 95 | 77.3 |
Experimental Protocols
In Vitro Protocol: Assessing Synergistic Cytotoxicity
Objective: To determine the synergistic effect of this compound and hyperthermia on cancer cell viability and apoptosis.
Materials:
-
Cancer cell line (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Annexin V-FITC Apoptosis Detection Kit
-
96-well and 6-well cell culture plates
-
Water bath or incubator capable of maintaining 42°C
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed DU145 cells in 96-well plates (for MTT assay) at a density of 5x10³ cells/well and in 6-well plates (for apoptosis assay) at a density of 2x10⁵ cells/well. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).
-
Hyperthermia Treatment: After 4 hours of drug incubation, transfer the plates to a pre-heated water bath or incubator at 42°C for 1 hour. For normothermia control groups, maintain the plates at 37°C.
-
Post-Treatment Incubation: Following hyperthermia, return the plates to the 37°C incubator and incubate for an additional 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assessment (Annexin V Staining):
-
Harvest the cells from the 6-well plates by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vivo Protocol: Evaluating Anti-Tumor Efficacy in a Xenograft Model
Objective: To assess the in vivo efficacy of this compound combined with hyperthermia on tumor growth.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
DU145 prostate cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)
-
Vehicle control solution
-
Local hyperthermia device (e.g., water-filtered infrared-A or radiofrequency)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 2x10⁶ DU145 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (n=8-10 per group).
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Hyperthermia Treatment: For the hyperthermia groups, on specified days (e.g., twice weekly), anesthetize the mice and apply local hyperthermia to the tumor. The goal is to maintain the tumor temperature at 42-43°C for 60 minutes.[9][11]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Proposed mechanism of action for this compound in the RB signaling pathway.
References
- 1. The RB and p53 pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the RB-pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the RB-E2F pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rb pathway and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperthermia and radiotherapy: physiological basis for a synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Hyperthermia and radiotherapy: physiological basis for a synergistic effect [frontiersin.org]
- 9. The Role of Hyperthermia in the Multidisciplinary Treatment of Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcioncology.com [hcioncology.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: RB-6145 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-6145 is a 2-nitroimidazole prodrug of the hypoxic cell sensitizer and cytotoxin, RSU-1069. Developed to mitigate the systemic toxicity associated with RSU-1069, this compound offers an improved therapeutic index for targeting hypoxic solid tumors, which are notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] Under the low-oxygen conditions characteristic of the tumor microenvironment, this compound is converted to its active form, RSU-1069. This bioactivation leads to the formation of reactive species that induce DNA damage, enhancing the efficacy of radiation and acting as a potent cytotoxic agent against oxygen-deficient cancer cells.[3][4] These application notes provide a comprehensive overview of the preclinical use of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects through a hypoxia-selective mechanism. As a prodrug, it is relatively inert in well-oxygenated tissues. However, in the hypoxic environment of solid tumors, the nitro group of the active metabolite RSU-1069 undergoes a one-electron reduction, a process that is reversible in the presence of oxygen.[5] In the absence of oxygen, further reduction occurs, leading to the formation of a highly reactive nitroso radical and ultimately a hydroxylamine derivative.
This bioreductive activation transforms RSU-1069 into a bifunctional agent. The reduced nitroimidazole moiety can cause DNA strand breaks, while the aziridine ring acts as an alkylating agent, forming covalent adducts with DNA.[3][4][6] This dual mechanism of DNA damage, involving both strand scission and cross-linking, is particularly effective at inducing cancer cell death, especially in combination with radiotherapy.[3][7][8] Under aerobic conditions, RSU-1069 primarily acts as a monofunctional alkylating agent.[3]
Data Presentation
In Vivo Efficacy: Maximum Tolerated Dose (MTD)
The prodrug this compound demonstrates significantly lower systemic toxicity compared to its active counterpart, RSU-1069, allowing for higher administered doses.[9]
| Compound | Administration Route | Host | MTD (mg/kg) | MTD (mmol/kg) | Reference |
| RSU-1069 | Intraperitoneal (i.p.) | C3H/He Mice | 80 | 0.38 | [9] |
| Oral (p.o.) | C3H/He Mice | 320 | 1.5 | [9] | |
| This compound | Intraperitoneal (i.p.) | C3H/He Mice | 350 | 0.94 | [9] |
| Oral (p.o.) | C3H/He Mice | 1000 | 2.67 | [9] |
In Vivo Radiosensitization
Both RSU-1069 and this compound have shown potent radiosensitizing effects in preclinical tumor models. The timing of drug administration relative to irradiation is crucial for maximal efficacy.
| Tumor Model | Compound | Administration | Timing Before Irradiation (10 Gy) | Effect | Reference |
| KHT Sarcoma (murine) | RSU-1069 & this compound | i.p. or p.o. | 45-60 min | Maximum hypoxic cell radiosensitization | [9] |
In Vitro Cytotoxicity
The cytotoxic effects of RSU-1069, the active form of this compound, are significantly enhanced under hypoxic conditions.
| Cell Line | Condition | Drug | Effect | Reference |
| V79 (Chinese Hamster) | Hypoxic | RSU-1069 | Substantially increased induction of single and double-strand DNA breaks compared to aerobic conditions. | [3] |
| V79 (Chinese Hamster) | Hypoxic | RSU-1131 | Substantially increased induction of single and double-strand DNA breaks compared to aerobic conditions. | [3] |
| V79 (Chinese Hamster) | Hypoxic | Misonidazole | Less effective at inducing strand breakage compared to RSU-1069 and RSU-1131. | [3] |
Experimental Protocols
In Vitro Clonogenic Survival Assay under Hypoxic Conditions
This protocol is designed to assess the cytotoxic and radiosensitizing effects of this compound on cancer cells in a controlled hypoxic environment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well tissue culture plates
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) into 6-well plates. Incubate overnight to allow for cell attachment.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber for 4-6 hours to allow the cells to equilibrate to the low oxygen environment.
-
Drug Treatment: Prepare serial dilutions of this compound in pre-equilibrated hypoxic medium. Replace the medium in the wells with the drug-containing medium. For radiosensitization studies, include a drug-free control.
-
Irradiation: Immediately after adding the drug, irradiate the plates with a range of radiation doses. Include a non-irradiated control for each drug concentration.
-
Incubation: Return the plates to a normoxic incubator and culture for 7-14 days, or until visible colonies are formed.
-
Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The enhancement ratio (ER) can be calculated to quantify the radiosensitizing effect.
In Vivo Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the efficacy of this compound as a radiosensitizer in a xenograft mouse model.
References
- 1. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the bioreductive effectiveness of the nitroimidazole RSU1069 and its prodrug RB6145: with particular reference to in vivo methods of evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensitive interaction of RSU 1069 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining RB-6145, a Novel Cell Cycle Inhibitor, with Chemotherapy Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The development of novel targeted therapies that modulate the cell cycle represents a promising avenue in oncology. RB-6145 is a hypothetical, potent, and selective small molecule inhibitor targeting a key regulator of the cell cycle. Dysregulation of the cell cycle is a hallmark of cancer, and targeting this process can lead to cell cycle arrest and apoptosis in tumor cells. Combining cell cycle inhibitors with traditional cytotoxic chemotherapy offers a rational approach to enhance anti-tumor efficacy and overcome resistance.
These application notes provide a framework for researchers to evaluate the combination of this compound with various chemotherapy agents. The protocols outlined below describe standard in vitro and in vivo methods to assess synergy, mechanism of action, and preliminary safety of such combinations.
Rationale for Combination Therapy
Combining this compound with chemotherapy is predicated on the principle of synergistic or additive anti-tumor effects through complementary mechanisms of action. Many chemotherapeutic agents induce DNA damage, leading to the activation of cell cycle checkpoints. By inhibiting a key cell cycle regulator, this compound can potentially:
-
Potentiate the cytotoxic effects of DNA-damaging agents: By abrogating cell cycle checkpoints, this compound may prevent cancer cells from repairing chemotherapy-induced DNA damage, forcing them into mitotic catastrophe and apoptosis.[1][2][3][4][5][6][7][8]
-
Overcome chemotherapy resistance: In tumors with intrinsic or acquired resistance to certain chemotherapies, targeting the cell cycle with this compound may re-sensitize cells to the cytotoxic agent.
-
Enable dose reduction of chemotherapy: By achieving enhanced efficacy through combination, it may be possible to reduce the dosage of the chemotherapeutic agent, thereby mitigating toxicity to normal tissues.[9]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents in Human Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapy Agent | This compound IC50 (nM) | Chemotherapy IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| HCT116 | Colorectal Carcinoma | 5-Fluorouracil | 50 | 5 | 0.6 | Synergy |
| HCT116 | Colorectal Carcinoma | Oxaliplatin | 50 | 1 | 0.8 | Synergy |
| A549 | Non-Small Cell Lung Cancer | Cisplatin | 75 | 2.5 | 0.7 | Synergy |
| A549 | Non-Small Cell Lung Cancer | Paclitaxel | 75 | 0.01 | 1.2 | Antagonism |
| MCF-7 | Breast Cancer | Doxorubicin | 100 | 0.5 | 0.5 | Strong Synergy |
| MDA-MB-231 | Triple-Negative Breast Cancer | Gemcitabine | 60 | 0.05 | 0.9 | Additive |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin in an A549 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 250 | - | +2.5 |
| This compound (50 mg/kg, daily) | 10 | 1100 ± 180 | 26.7 | -1.0 |
| Cisplatin (5 mg/kg, weekly) | 10 | 950 ± 150 | 36.7 | -8.5 |
| This compound + Cisplatin | 10 | 400 ± 90 | 73.3 | -10.2 |
Signaling Pathways
The efficacy of combining this compound with DNA-damaging chemotherapy agents can be understood through its impact on key cell cycle and DNA damage response pathways. The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a critical cell cycle kinase, leading to abrogation of the G2/M checkpoint and enhanced sensitivity to chemotherapy.
References
- 1. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 8. Phase I trial of WEE1 inhibition with chemotherapy and radiotherapy as adjuvant treatment, and a window of opportunity trial with cisplatin in patients with head and neck cancer: the WISTERIA trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Radiosensitizing Effect of RB-6145
For Researchers, Scientists, and Drug Development Professionals
Introduction
RB-6145 is a hypoxia-activated prodrug (HAP) that demonstrates significant potential as a radiosensitizer for enhancing the efficacy of radiation therapy in solid tumors. As a 2-nitroimidazole derivative, this compound is a prodrug of the cytotoxic agent RSU-1069. In the low-oxygen (hypoxic) environments characteristic of many solid tumors, this compound undergoes bioreductive activation, transforming into its active form, RSU-1069. This active metabolite is a bifunctional agent, possessing both a radiosensitizing nitroimidazole group and an alkylating aziridine ring. This dual functionality allows it to potentiate the effects of ionizing radiation, primarily by creating complex DNA damage that is difficult for cancer cells to repair. These application notes provide a comprehensive overview of the methodologies used to quantify the radiosensitizing effects of this compound, both in vitro and in vivo.
Data Presentation
The radiosensitizing effect of a compound is typically quantified by its ability to increase the cell-killing effect of radiation. This is often expressed as the Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER).
Table 1: In Vitro Radiosensitizing Effect of RSU-1069 (Active form of this compound)
| Cell Line | Drug Concentration | Condition | Enhancement Ratio (ER/SER) | Reference(s) |
| Chinese Hamster V79 | 0.2 mM RSU-1069 | Hypoxic | 2.2 | [1] |
| Chinese Hamster V79 | 0.5 mM RSU-1069 | Hypoxic | 3.0 | [2] |
| Chinese Hamster V79 | 2.5 mM RSU-1069 | Hypoxic (pre-incubation < 1s) | ~1.5 | [3] |
Note: The enhancement ratio is compared to the effect of radiation alone under hypoxic conditions. For comparison, the ER for the well-established radiosensitizer misonidazole at 0.5 mM is 1.6[2].
Table 2: In Vivo Radiosensitizing Effect of RSU-1069 and this compound
| Tumor Model | Drug and Dose | Administration Route | Endpoint | Enhancement Ratio | Reference(s) |
| MT tumor in vivo | 0.08 mg/g RSU-1069 | Not specified | Tumor cell survival, tumor cure | 1.8 - 1.9 | [1] |
| KHT sarcoma | RSU-1069 and this compound | Oral (po) or Intraperitoneal (ip) | Hypoxic cell radiosensitization | Comparable to RSU-1069 | [2] |
| SCCVII squamous carcinoma | 0.5 µmol/g RSU-1069 | Intraperitoneal (ip) | Clonogenic survival | Efficient hypoxic cell radiosensitizer | [4] |
Note: In vivo studies demonstrate that this compound maintains a potent radiosensitizing effect comparable to RSU-1069 but with reduced systemic toxicity, particularly when administered orally.
Signaling Pathways and Mechanism of Action
The radiosensitizing effect of this compound is initiated by its selective activation in hypoxic tumor regions. The resulting active metabolite, RSU-1069, induces DNA damage through two primary mechanisms: the generation of reactive oxygen species (ROS) by the nitroimidazole group and the formation of DNA adducts by the aziridine ring. These actions lead to an increased yield of complex DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs), which are more challenging for the cell's DNA repair machinery to resolve.
The presence of these persistent DNA lesions triggers the DNA Damage Response (DDR). While the precise interactions of RSU-1069 with specific DDR proteins are still under investigation, it is understood that the complex damage will activate sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). This activation initiates a signaling cascade through downstream effector kinases like Chk1 and Chk2, leading to cell cycle arrest to allow time for DNA repair. However, the overwhelming and complex nature of the DNA damage induced by the combination of radiation and RSU-1069 often surpasses the cell's repair capacity. This can lead to the inhibition of key DNA repair pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), ultimately forcing the cell into programmed cell death pathways such as apoptosis or mitotic catastrophe.
Caption: Mechanism of this compound radiosensitization.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and a radiosensitizing agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or RSU-1069)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Hypoxia chamber or incubator
-
Fixing solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and determine the appropriate number to seed for each treatment condition to obtain 50-150 colonies per plate. This requires prior optimization of the plating efficiency for the specific cell line.
-
Seed the cells into 6-well plates or 100 mm dishes and allow them to attach for at least 4-6 hours.
-
-
Hypoxic Pre-incubation and Drug Treatment:
-
For hypoxic conditions, transfer the plates to a hypoxia chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a sufficient time to achieve hypoxia (typically 4-6 hours).
-
Prepare a stock solution of this compound and dilute it to the desired final concentrations in pre-equilibrated hypoxic medium.
-
Replace the medium in the plates with the drug-containing medium and incubate for the desired time (e.g., 1-2 hours) under hypoxic conditions. Include a vehicle control (e.g., DMSO).
-
-
Irradiation:
-
Without removing the drug, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Ensure that control plates (no drug) are also irradiated under both normoxic and hypoxic conditions.
-
-
Post-irradiation Incubation:
-
After irradiation, wash the cells twice with PBS and replace the medium with fresh, drug-free complete medium.
-
Return the plates to a standard incubator (normoxic conditions) and incubate for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
-
Fixing and Staining:
-
Aspirate the medium and wash the plates with PBS.
-
Fix the colonies with 10% buffered formalin for 15-30 minutes.
-
Stain the colonies with 0.5% crystal violet for 30-60 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.
-
Calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1): SER = (Dose of radiation alone to achieve SF=0.1) / (Dose of radiation + this compound to achieve SF=0.1).
-
Caption: Clonogenic survival assay workflow.
In Vivo Tumor Growth Delay Assay
This assay measures the effect of this compound and radiation on the growth of tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells capable of forming xenografts
-
This compound
-
Vehicle for drug administration (e.g., sterile saline)
-
Calipers
-
Animal irradiator
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (n ≥ 8 per group):
-
Vehicle control (no treatment)
-
This compound alone
-
Radiation alone
-
This compound + Radiation
-
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before irradiation (e.g., 60-90 minutes).
-
-
Tumor Irradiation:
-
Anesthetize the mice and shield the non-tumor-bearing parts of the body.
-
Deliver a single dose of radiation (e.g., 10-15 Gy) to the tumor.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue monitoring until the tumors reach a predetermined endpoint (e.g., 1000 mm³ or signs of distress).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group against time.
-
Determine the time it takes for the tumors in each group to reach a specific size (e.g., 4 times the initial volume). This is the tumor growth delay.
-
Calculate the Enhancement Factor = (Tumor growth delay for this compound + Radiation) / (Tumor growth delay for Radiation alone).
-
Caption: In vivo tumor growth delay assay workflow.
Conclusion
This compound is a promising hypoxic cell radiosensitizer. The protocols outlined in these application notes provide a robust framework for quantifying its radiosensitizing efficacy. The in vitro clonogenic assay is essential for determining the intrinsic radiosensitizing potential and for mechanistic studies, while the in vivo tumor growth delay assay provides crucial information on therapeutic efficacy in a more complex biological system. The combination of these experimental approaches is vital for the preclinical evaluation of this compound and for guiding its further development as a clinical candidate to improve outcomes for patients undergoing radiation therapy.
References
- 1. Radiation sensitization and chemopotentiation: RSU 1069, a compound more efficient than misonidazole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanisms of the radiosensitizing and cytotoxic properties of RSU-1069 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variation of the radiosensitizing efficiency of RSU-1069 with pre-irradiation contact times: a rapid mix study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The radiosensitizing and toxic effects of RSU-1069 on hypoxic cells in a murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of RB-6145, a Novel CDK4/6 Inhibitor, in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the efficacy of RB-6145, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Dysregulation of the CDK4/6-Retinoblastoma (Rb) signaling pathway is a hallmark of various cancers, leading to uncontrolled cell proliferation. This compound is designed to restore cell cycle control by preventing the phosphorylation of Rb, thereby inhibiting tumor growth. This document outlines the necessary protocols for a xenograft study, including animal model selection, drug administration, efficacy assessment, and pharmacodynamic analysis.
Mechanism of Action: this compound and the Rb-E2F Signaling Pathway
This compound targets the CDK4/6-cyclin D complex, a key driver of the G1 to S phase transition in the cell cycle. In many cancer cells, this complex is overactive, leading to the hyperphosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA replication and cell cycle progression. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, keeping Rb bound to E2F and thereby arresting the cell cycle in the G1 phase. This mechanism is expected to lead to a cytostatic effect on tumor cells.
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Experimental Design: In Vivo Xenograft Study
This protocol describes a subcutaneous xenograft study in immunodeficient mice to assess the anti-tumor activity of this compound.
Animal Model
-
Species: Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice
-
Age: 6-8 weeks
-
Sex: Female
-
Source: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory)
-
Acclimation: Minimum of 7 days upon arrival.
Cell Line
-
Cell Line: A human cancer cell line with a known functional Rb pathway and CDK4/6 dependency (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Culture Conditions: Culture cells in recommended media and conditions. Ensure cells are free of mycoplasma contamination.
Tumor Implantation
-
Harvest cultured cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Study Groups and Treatment
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Daily | 10 |
| 2 | This compound | 25 mg/kg | Oral Gavage | Daily | 10 |
| 3 | This compound | 50 mg/kg | Oral Gavage | Daily | 10 |
| 4 | Positive Control | (e.g., Palbociclib) | 50 mg/kg | Oral Gavage | Daily |
Experimental Workflow
Caption: Workflow for the in vivo xenograft study of this compound.
Protocols
This compound Formulation
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Preparation: Prepare a suspension of this compound in the vehicle to the desired concentrations (2.5 mg/mL and 5.0 mg/mL for the 25 and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by stirring or vortexing before each administration.
Treatment Administration
-
Administer the vehicle, this compound, or positive control daily via oral gavage.
-
The volume of administration should be based on the most recent body weight measurement.
Tumor Measurement and Body Weight
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
Efficacy Endpoints
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
Calculation of TGI: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)] x 100.
-
Secondary Endpoints: Body weight changes, clinical observations.
Pharmacodynamic (PD) Analysis
-
At the study endpoint, a subset of tumors from each group should be collected.
-
One portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis of p-Rb, total Rb, and cell cycle markers (e.g., Ki-67).
-
Another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis.
Data Presentation
Table 1: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 ± 1.0 |
| This compound | 25 | 625 ± 80 | 50 | +1.8 ± 1.2 |
| This compound | 50 | 312.5 ± 50 | 75 | +0.5 ± 1.5 |
| Positive Control | 50 | 375 ± 60 | 70 | +1.0 ± 1.3 |
Table 2: Pharmacodynamic Analysis of Tumor Tissues
| Treatment Group | Dose (mg/kg) | Relative p-Rb/Total Rb Ratio (Western Blot) | % Ki-67 Positive Cells (IHC) |
| Vehicle Control | - | 1.0 | 85 ± 5 |
| This compound | 25 | 0.45 | 40 ± 8 |
| This compound | 50 | 0.15 | 15 ± 4 |
| Positive Control | 50 | 0.20 | 20 ± 6 |
Conclusion
This document provides a framework for the in vivo evaluation of this compound. The described xenograft model will allow for the assessment of the compound's anti-tumor efficacy and its on-target effects on the CDK4/6-Rb signaling pathway. Adherence to these protocols will ensure the generation of robust and reproducible data to support the continued development of this compound as a potential cancer therapeutic.
Troubleshooting & Optimization
Reducing systemic toxicity with RB-6145 prodrug
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RB-6145 prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a prodrug of the hypoxic cell radiosensitizer and cytotoxin, RSU-1069. It is designed to have reduced systemic toxicity compared to RSU-1069. Under normal physiological conditions, this compound is relatively stable. However, in the hypoxic (low oxygen) environment characteristic of solid tumors, it undergoes bioreductive activation, converting it to the highly cytotoxic agent RSU-1069. RSU-1069 acts as a bifunctional agent; the reduced nitroimidazole group and the aziridine moiety work together to induce DNA damage, including single- and double-strand breaks, leading to cell death.[1][2][3] This targeted activation in hypoxic regions is key to its reduced systemic toxicity.
Q2: What is the primary advantage of using this compound over RSU-1069?
A2: The primary advantage of this compound is its improved therapeutic index due to reduced systemic toxicity.[1] As a prodrug, it is less toxic to normal, well-oxygenated tissues. This allows for the administration of higher doses, potentially leading to greater efficacy in targeting hypoxic tumor cells.[1]
Q3: How does hypoxia influence the cytotoxicity of this compound?
A3: Hypoxia is the primary trigger for the conversion of this compound to its active form, RSU-1069. The nitroreductase enzymes that are upregulated in hypoxic conditions catalyze this conversion. Therefore, the cytotoxic effect of this compound is significantly more pronounced in hypoxic environments compared to normoxic (normal oxygen) conditions.
Q4: Can pH affect the efficacy of this compound?
A4: Yes, extracellular and intracellular pH can influence the cytotoxicity of this compound. Some studies have shown that an acidic extracellular pH, often found in the tumor microenvironment, can potentiate the toxicity of this compound in certain cell lines. This may be due to increased drug uptake at lower pH.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Cytotoxicity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Inadequate Hypoxia | Ensure a sufficiently hypoxic environment (e.g., <0.1% O2) is achieved and maintained in your hypoxia chamber or incubator. Use a calibrated oxygen sensor to verify levels. Consider using a chemical hypoxia-inducing agent like cobalt chloride as a positive control, but be aware of its own potential cellular effects. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in nitroreductase expression or DNA repair capabilities. It is advisable to test a panel of cell lines or use a cell line known to be sensitive to hypoxic cytotoxins. |
| Incorrect Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (as recommended by the supplier). Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Sub-optimal pH | The pH of the culture medium can influence drug uptake and efficacy. Ensure the medium is buffered correctly and consider testing the effects of a slightly acidic pH (e.g., 6.8-7.0) to mimic the tumor microenvironment, if relevant to your experimental goals. |
| Drug Stability | This compound may have limited stability in aqueous solutions. Prepare fresh dilutions just before use and minimize the time the drug is in the culture medium before the experiment. |
Issue 2: High Variability in In Vivo Tumor Growth Delay Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent Prodrug Activation | Tumor hypoxia can be heterogeneous. Ensure your tumor model develops consistent hypoxic regions. You can assess tumor hypoxia using methods like pimonidazole staining or imaging techniques. |
| Sub-optimal Dosing and Timing | The timing of this compound administration relative to radiation is critical for radiosensitization. The maximum effect is often seen when the drug is given 45-60 minutes before irradiation.[1] Optimize the dosing regimen and timing for your specific tumor model. |
| Pharmacokinetic Variability | The route of administration (e.g., intraperitoneal vs. oral) can affect the pharmacokinetics of this compound and the resulting concentration of RSU-1069 in the tumor.[1] Be consistent with the administration route and consider performing pharmacokinetic studies to understand drug distribution in your model. |
| Tumor Model Characteristics | The choice of tumor model is crucial. Fast-growing tumors may develop more extensive hypoxia. Ensure your chosen model is appropriate for studying hypoxic cytotoxins. |
Data Presentation
Table 1: Comparative Maximum Tolerated Doses (MTD) of RSU-1069 and this compound in Mice
| Compound | Administration Route | MTD (mg/kg) | MTD (mmol/kg) |
| RSU-1069 | Intraperitoneal (ip) | 80 | 0.38 |
| RSU-1069 | Oral (po) | 320 | 1.5 |
| This compound | Intraperitoneal (ip) | 350 | 0.94 |
| This compound | Oral (po) | 1000 | 2.67 |
| Data from Int J Radiat Oncol Biol Phys. 1991 Jul;21(2):387-95.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Survival)
-
Cell Plating: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach for 4-6 hours.
-
Hypoxic Pre-incubation: Transfer plates to a hypoxic chamber (e.g., 0.1% O2, 5% CO2, balance N2) and incubate for 12-16 hours to allow cells to acclimatize.
-
Drug Treatment: Prepare fresh serial dilutions of this compound in pre-equilibrated hypoxic medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells under hypoxic conditions for the desired exposure time (e.g., 2-4 hours).
-
Post-treatment: Remove the drug-containing medium, wash the cells twice with PBS, and add fresh, pre-warmed, normoxic medium.
-
Colony Formation: Return the plates to a normoxic incubator and allow colonies to form (typically 7-14 days).
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.
Protocol 2: In Vivo Radiosensitization Study
-
Tumor Implantation: Implant tumor cells (e.g., SCCVII) subcutaneously into the flank of mice. Allow tumors to grow to a specified size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug Administration: Administer this compound (e.g., 240 mg/kg) via intraperitoneal injection.
-
Irradiation: At the time of peak tumor concentration (typically 45-60 minutes post-injection), irradiate the tumors with a single dose of X-rays (e.g., 10 Gy). Shield the rest of the mouse's body.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group and calculate tumor growth delay.
Mandatory Visualizations
Caption: this compound prodrug activation pathway.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]
RSU-1069 Technical Support Center: Troubleshooting and Experimental Guidance
Welcome to the technical support center for RSU-1069 administration. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during experiments with this potent bioreductive drug and radiosensitizer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and mechanism of action of RSU-1069.
Q1: What is the recommended method for preparing a stock solution of RSU-1069?
For in vitro experiments, RSU-1069 can be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%. For in vivo studies in mice, RSU-1069 has been administered intraperitoneally (i.p.).[1]
Q2: What are the optimal storage conditions for RSU-1069?
To ensure the stability and integrity of RSU-1069, it should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in a solvent, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of RSU-1069 in aqueous solutions may be limited, so fresh dilutions in culture medium or saline should be prepared for each experiment.
Q3: What is the primary mechanism of action of RSU-1069?
RSU-1069 is a dual-function agent that acts as both a radiosensitizer and a bioreductive drug.[2] Its mechanism of action involves two key components: a 2-nitroimidazole group and an aziridine ring.[2] Under hypoxic (low oxygen) conditions, the nitro group is reduced, leading to the formation of reactive intermediates that can induce DNA damage.[3] The aziridine moiety is an alkylating agent that can form covalent bonds with DNA, leading to single-strand breaks and potentially interstrand crosslinks.[4][5] This combined action results in significant cytotoxicity, particularly in the hypoxic microenvironment of solid tumors.
Q4: How does the cytotoxicity of RSU-1069 differ between normoxic and hypoxic conditions?
RSU-1069 exhibits significantly greater toxicity to cells under hypoxic conditions compared to normoxic (normal oxygen) conditions. This selectivity is a hallmark of bioreductive drugs. The ratio of hypoxic to aerobic toxicity can be substantial, with studies showing RSU-1069 to be approximately 250 times more toxic to hypoxic cells than misonidazole, another radiosensitizer.[2] In wild-type CHO cells, the hypoxic to aerobic toxicity ratio was found to be approximately 80.[2]
Q5: Are there any known off-target effects of RSU-1069?
The primary cellular target of RSU-1069 is DNA. However, like many alkylating agents, there is a potential for off-target effects through reactions with other nucleophilic molecules within the cell. The reduced nitroimidazole moiety can also contribute to cellular redox stress. It is important to include appropriate controls in experiments to distinguish between specific and non-specific effects.
Section 2: Troubleshooting Guides
This section provides practical solutions to common problems encountered during RSU-1069 administration in various experimental settings.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in in vitro cytotoxicity assays | - Inconsistent cell seeding density.- Variability in hypoxia levels.- Degradation of RSU-1069 in solution.- Cellular cooperation affecting clonogenic growth.[6] | - Ensure uniform cell seeding across all wells.- Use a calibrated hypoxia chamber and monitor oxygen levels.- Prepare fresh dilutions of RSU-1069 for each experiment from a frozen stock.- Optimize cell seeding density to ensure a linear relationship between seeded cells and colony formation.[6] |
| Low or no effect of RSU-1069 in vivo | - Poor drug bioavailability or rapid clearance.- Insufficient tumor hypoxia.- Inappropriate dosing or administration route. | - Review pharmacokinetic data for the animal model being used.[7] Consider alternative administration routes if i.p. injection is ineffective.- Confirm the presence of hypoxia in the tumor model using techniques like pimonidazole staining.- Perform a dose-response study to determine the optimal therapeutic dose. |
| High background DNA damage in control groups (Comet Assay) | - Harsh cell handling techniques.- Exposure of cells to genotoxic agents in the culture medium.- Photodegradation of RSU-1069 if exposed to light.[8] | - Handle cells gently during harvesting and processing to minimize mechanical DNA damage.- Use high-quality, fresh culture medium and reagents.- Protect RSU-1069 solutions and treated cells from light. |
| Difficulty in detecting DNA interstrand crosslinks | - Insufficient drug concentration or incubation time.- Inappropriate assay conditions for detecting crosslinks. | - Increase the concentration of RSU-1069 or the duration of treatment.- Use a modified alkaline comet assay specifically designed to detect interstrand crosslinks, which involves a secondary irradiation step to induce strand breaks.[9][10] |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for RSU-1069 from various studies.
Table 1: In Vitro Cytotoxicity of RSU-1069
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio | Reference |
| CHO (wild type) | Aerobic | ~8000 | 80 | [2] |
| CHO (wild type) | Hypoxic | ~100 | [2] | |
| HeLa | Aerobic | - | ~20 | [11] |
| HeLa | Hypoxic | - | [11] |
Table 2: In Vivo Efficacy and Pharmacokinetics of RSU-1069
| Animal Model | Tumor Type | Administration Route | Dose | Key Finding | Reference |
| C3H Mice | SCCVII Carcinoma | i.p. | 0.5 µmol/g | Efficient hypoxic cell radiosensitizer and cytotoxin. | [12] |
| C57BL Mice | B16 Melanoma | i.p. | - | High tumor/plasma ratio of 3.8. | [1] |
| Rat | 9L Tumor | i.p. | 20 mg/kg | Peak plasma concentration: 3 µg/mL; Elimination t1/2: 47.8 min. | [7] |
| Rat | 9L Tumor | i.p. | 100 mg/kg | Peak plasma concentration: 40 µg/mL; Elimination t1/2: 39.3 min. | [7] |
Section 4: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving RSU-1069.
In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)
This protocol is adapted from standard clonogenic assay procedures.[13][14][15]
Objective: To determine the cytotoxic effect of RSU-1069 on cultured cells under normoxic and hypoxic conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
RSU-1069
-
DMSO (for stock solution)
-
6-well plates
-
Hypoxia chamber (e.g., with 5% CO₂, 95% N₂, and <0.1% O₂)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 6-well plates at a density that will result in 50-150 colonies per well after treatment (this needs to be optimized for each cell line).
-
Allow cells to attach for 18-24 hours.
-
-
RSU-1069 Treatment:
-
Prepare a stock solution of RSU-1069 in DMSO.
-
Prepare serial dilutions of RSU-1069 in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add the medium containing RSU-1069 or vehicle control (medium with the same concentration of DMSO).
-
-
Hypoxic/Normoxic Incubation:
-
For hypoxic treatment, place the plates in a pre-warmed and humidified hypoxia chamber for the desired duration (e.g., 2-4 hours).
-
For normoxic treatment, incubate the plates in a standard cell culture incubator.
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
-
Staining and Counting:
-
Remove the medium and wash the plates with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a group of at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Plot the SF against the RSU-1069 concentration to generate a dose-response curve.
-
DNA Damage Assessment (Modified Alkaline Comet Assay for Interstrand Crosslinks)
This protocol is based on established methods for detecting DNA interstrand crosslinks.[9][10][16]
Objective: To detect DNA interstrand crosslinks induced by RSU-1069.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Gamma irradiator (e.g., ¹³⁷Cs source)
Procedure:
-
Cell Preparation:
-
Treat cells with RSU-1069 as described in the cytotoxicity assay protocol.
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA and allow it to solidify.
-
Mix the cell suspension with 0.5% LMA at 37°C and pipette onto the NMA-coated slides.
-
Cover with a coverslip and place on ice to solidify.
-
-
Cell Lysis:
-
Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Induction of Strand Breaks:
-
After lysis, wash the slides with PBS.
-
To reveal interstrand crosslinks, irradiate the slides on ice with a defined dose of gamma radiation (e.g., 5-10 Gy) to introduce a known number of single-strand breaks. Non-crosslinked DNA will show significant migration, while crosslinked DNA will be retained in the comet head.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA migration (e.g., tail moment or % DNA in the tail). A decrease in DNA migration in RSU-1069-treated and irradiated cells compared to irradiated-only control cells is indicative of interstrand crosslinks.
-
Section 5: Visualizations
Signaling Pathway of RSU-1069 Action
Caption: Mechanism of RSU-1069 action.
Experimental Workflow for In Vitro Hypoxia Selectivity Assay
Caption: In vitro hypoxia selectivity workflow.
References
- 1. Experimental pharmacokinetics of RSU-1069 and its analogues: high tumor/plasma ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of DNA damage in mammalian cells upon bioreduction of the nitroimidazole-aziridines RSU-1069 and RSU-1131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and cytotoxicity of RSU-1069 in subcutaneous 9L tumours under oxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The radiosensitizing and toxic effects of RSU-1069 on hypoxic cells in a murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RB-6145 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of RB-6145 for maximum efficacy in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a prodrug of the hypoxic cell radiosensitizer RSU 1069.[1] Its primary function is to increase the sensitivity of hypoxic (low oxygen) tumor cells to radiation therapy. In the low oxygen environment characteristic of solid tumors, this compound is converted to its active form, RSU 1069, which then sensitizes these resistant cells to the cytotoxic effects of radiation.
Q2: What is the difference between this compound and RSU 1069?
This compound is designed as a less toxic prodrug of RSU 1069.[1] This means that this compound is administered in an inactive form and is metabolized in the body, particularly in hypoxic tissues, into the active compound RSU 1069. This targeted activation is intended to reduce systemic toxicity compared to direct administration of RSU 1069.[1]
Q3: My in vitro results with this compound are not consistent. What are some common causes?
Inconsistent in vitro results can stem from several factors:
-
Compound Stability: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C in a suitable solvent like DMSO, to prevent degradation.[2][3] Avoid repeated freeze-thaw cycles.[2][3]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[3][4]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence experimental outcomes. Standardize these parameters across experiments.
-
Hypoxic Conditions: Since this compound's efficacy is dependent on hypoxia, ensure that your hypoxic chamber or conditions are consistently maintained and monitored.
Q4: I am observing toxicity in my cell cultures even at low concentrations of this compound. What should I do?
If you observe unexpected toxicity, consider the following troubleshooting steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line by running a cytotoxicity assay with a wide range of this compound concentrations.[3]
-
Check Solvent Toxicity: Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to rule out solvent-induced toxicity.[3]
-
Purity of the Compound: If possible, verify the purity of your this compound compound, as impurities can contribute to toxicity.[3]
-
Reduce Exposure Time: The duration of exposure to the drug can impact toxicity. Consider reducing the incubation time to the minimum required to observe the desired effect.[3]
Q5: How do I translate an effective in vitro dose to an in vivo study?
Translating in vitro doses to in vivo studies is a complex process that requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties.[5] It is not a direct conversion. An initial dose-range finding study in vivo is crucial to determine the maximum tolerated dose (MTD) and to observe the compound's behavior in a whole organism.[6][7]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty dissolving this compound or precipitation of the compound in aqueous media.
-
Possible Cause: this compound, like many small molecules, may have limited aqueous solubility.
-
Solution:
-
Use an appropriate solvent: Prepare a high-concentration stock solution in an organic solvent such as 100% DMSO.[4]
-
Dilute appropriately: When preparing working solutions, dilute the stock solution into your aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvent is minimal (e.g., <0.5%).[4]
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Warm the solution: Briefly warming the solution may aid in dissolution, but be cautious of potential degradation at higher temperatures.
-
Issue 2: Lack of Radiosensitizing Effect in Hypoxic Cells
-
Problem: No significant increase in cell death is observed when combining this compound with radiation under hypoxic conditions compared to radiation alone.
-
Possible Cause:
-
Sub-optimal drug concentration.
-
Insufficient hypoxia.
-
Incorrect timing of drug administration relative to irradiation.
-
-
Solution:
-
Optimize Drug Concentration: Perform a dose-response experiment to identify the optimal concentration of this compound that provides radiosensitization without causing significant toxicity on its own.
-
Verify Hypoxic Conditions: Ensure your hypoxic chamber is functioning correctly and that the oxygen levels are sufficiently low (typically <1% O₂) for the required duration to induce a hypoxic state in the cells.
-
Optimize Timing: The timing between drug administration and irradiation is critical. For this compound, maximum radiosensitization in murine sarcomas was observed when the drug was given 45-60 minutes before irradiation.[1] This window should be optimized for your specific experimental system.
-
Data Presentation
Table 1: In Vivo Maximum Tolerated Dose (MTD) of this compound and RSU 1069 in C3H/He Mice
| Compound | Administration Route | Maximum Tolerated Dose (mg/kg) | Maximum Tolerated Dose (mmol/kg) |
| This compound | Intraperitoneal (ip) | 350 | 0.94 |
| This compound | Oral (po) | 1000 | 2.67 |
| RSU 1069 | Intraperitoneal (ip) | 80 | 0.38 |
| RSU 1069 | Oral (po) | 320 | 1.5 |
Data sourced from a study on C3H/He mice.[1]
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Cytotoxicity and Optimal Dose Range
Objective: To determine the cytotoxic potential of this compound on a specific cancer cell line and identify the optimal concentration range for subsequent radiosensitization experiments.
Methodology:
-
Cell Seeding: a. Culture your chosen cancer cell line to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). c. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (medium with the same final DMSO concentration). c. Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: a. Incubate the plate for a duration relevant to your planned radiosensitization experiment (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
Cell Viability Assay: a. After the incubation period, assess cell viability using a standard method such as the MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions. b. Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. b. Plot the dose-response curve (cell viability vs. log concentration of this compound) to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). c. Select a non-toxic or minimally toxic concentration range for subsequent radiosensitization experiments.
Protocol 2: In Vivo Dose-Range Finding Study for this compound
Objective: To determine the maximum tolerated dose (MTD) of this compound in a specific mouse model.
Methodology:
-
Animal Model: a. Use an appropriate mouse strain for your tumor model (e.g., athymic nude mice for xenografts). b. Allow animals to acclimate for at least one week before the start of the study.
-
Dose Preparation and Administration: a. Based on literature values, select a starting dose and a series of escalating doses of this compound.[1] b. Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., saline for intraperitoneal injection or an appropriate vehicle for oral gavage). c. Administer the prepared doses to small groups of mice (e.g., 3-5 mice per group). Include a vehicle control group.
-
Monitoring: a. Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. b. Record body weights at least three times per week. c. Define endpoints for toxicity, such as a >20% loss of body weight or severe clinical signs.
-
Data Analysis: a. The MTD is defined as the highest dose that does not cause unacceptable toxicity or death. b. This MTD will inform the dose selection for subsequent efficacy studies.
Visualizations
Caption: Workflow for determining the optimal in vitro dosage of this compound.
Caption: General mechanism of hypoxic cell radiosensitization by this compound.
Caption: A logical troubleshooting guide for lack of this compound efficacy.
References
- 1. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Improving the therapeutic index with RB-6145
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RB-6145 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active prodrug of the hypoxic cell radiosensitizer RSU 1069.[1][2][3] Its primary mechanism of action is as a dual-function agent:
-
Hypoxic Cell Radiosensitizer: Under hypoxic (low oxygen) conditions, often found in solid tumors, the nitroimidazole group of this compound is reduced to a highly reactive species that can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation therapy.
-
Bioreductive Cytotoxin: The reduced form of this compound is also a potent cytotoxin, meaning it can directly kill cancer cells, particularly those in a hypoxic environment.[4][5][6]
Q2: How does this compound improve the therapeutic index compared to its parent compound, RSU 1069?
This compound was developed to overcome the dose-limiting gastrointestinal toxicity observed with RSU 1069.[5] It achieves an improved therapeutic index through a more favorable pharmacokinetic profile.[7] As a prodrug, this compound is converted to the active compound RSU 1069 under physiological conditions. This conversion process and its distribution in the body lead to reduced systemic toxicity while maintaining potent radiosensitizing and cytotoxic activity in the target tumor tissue.[3][4][7] Specifically, oral administration of this compound results in lower peak plasma concentrations of the active form compared to direct administration of RSU 1069, which is thought to contribute to its reduced toxicity.[7]
Q3: What are the key experimental applications of this compound?
This compound is primarily investigated for its potential to enhance the efficacy of cancer therapies, particularly in the context of solid tumors with hypoxic regions. Key experimental applications include:
-
In combination with radiation therapy: To increase the sensitivity of hypoxic tumor cells to radiation.
-
In combination with chemotherapy: To enhance the cell-killing effects of chemotherapeutic agents, such as CCNU and cyclophosphamide.[5][8]
-
As a standalone hypoxic cytotoxin: To target and kill cancer cells in low-oxygen environments.
Troubleshooting Guides
Problem 1: Inconsistent radiosensitization effect observed in vitro.
-
Possible Cause 1: Suboptimal Hypoxic Conditions. The radiosensitizing effect of this compound is dependent on the level of hypoxia.
-
Troubleshooting: Ensure a consistent and appropriately low oxygen environment (e.g., <0.1% O₂) in your cell culture experiments. Use a calibrated hypoxia chamber and verify oxygen levels with a probe.
-
-
Possible Cause 2: Variation in Drug Concentration or Incubation Time.
-
Troubleshooting: Prepare fresh drug solutions for each experiment. Optimize the concentration of this compound and the pre-incubation time before irradiation through dose-response and time-course studies.
-
-
Possible Cause 3: Cell Line-Specific Differences. The metabolic activity and DNA repair capacity of different cell lines can influence their response to this compound.
-
Troubleshooting: Characterize the hypoxic response and DNA repair pathways of your chosen cell line. Consider testing a panel of cell lines to identify those most sensitive to this compound-mediated radiosensitization.
-
Problem 2: Higher than expected systemic toxicity in animal models.
-
Possible Cause 1: Inappropriate Vehicle or Route of Administration. The formulation and delivery method can significantly impact the pharmacokinetics and toxicity of this compound.
-
Troubleshooting: For oral administration, ensure the vehicle is appropriate and does not enhance absorption beyond the desired rate. If using parenteral administration, be aware that this may lead to higher peak plasma concentrations and increased toxicity compared to oral dosing.[3]
-
-
Possible Cause 2: Animal Strain or Species Differences. Metabolic differences between animal strains or species can affect drug metabolism and clearance.
-
Troubleshooting: Consult literature for appropriate animal models and expected toxicity profiles. If using a new model, conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 3: Dehydration or Poor Animal Health.
-
Troubleshooting: Ensure animals are properly hydrated and in good health before and during the experiment, as this can affect drug metabolism and excretion.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Murine Tumor Models
| Tumor Model | Treatment Group | Outcome Measure | Result |
| KHT Sarcoma | This compound + 10 Gy Radiation | Tumor Cell Survival | Significant decrease compared to radiation alone[6] |
| KHT Sarcoma | This compound + CCNU | Tumor Cell Survival | 2.4-2.6-fold enhancement of CCNU-induced cell killing[8] |
| RIF-1 Tumor | This compound (oral) | Radiosensitizing Activity | Comparable to RSU 1069[4] |
Table 2: Comparative Toxicity of this compound and RSU 1069 in Mice
| Compound | Route of Administration | Maximum Tolerated Dose (MTD) | Systemic Toxicity |
| This compound | Oral | 1 g/kg | Substantially reduced[3][4] |
| RSU 1069 | Oral | 320 mg/kg | Higher than this compound[3] |
| This compound | Intraperitoneal (i.p.) | 350 mg/kg | Higher than oral administration[3] |
| RSU 1069 | Intraperitoneal (i.p.) | 80 mg/kg | Highest toxicity[3] |
Experimental Protocols
Protocol 1: In Vitro Hypoxic Cell Radiosensitization Assay
-
Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to attach overnight.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a predetermined time to induce hypoxia.
-
Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in pre-equilibrated hypoxic medium. Add the drug to the cells and incubate for the optimized pre-incubation period under hypoxic conditions.
-
Irradiation: Irradiate the plates with a calibrated radiation source at the desired doses. Include a non-irradiated control group.
-
Post-Irradiation Incubation: Return the plates to the hypoxic chamber for a specified period, then transfer to a normoxic incubator.
-
Assessment of Cell Viability: After a suitable recovery period (e.g., 7-14 days), assess cell survival using a clonogenic assay or other appropriate viability assays (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the surviving fraction for each treatment group and determine the sensitizer enhancement ratio (SER).
Protocol 2: In Vivo Tumor Growth Delay Assay
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size, randomize the animals into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Drug Administration: Administer this compound orally at the predetermined dose and schedule.
-
Irradiation: At the optimized time point after this compound administration, irradiate the tumors with a single or fractionated dose of radiation.
-
Tumor Growth Measurement: Continue to measure tumor volume at regular intervals until the tumors reach the endpoint criteria.
-
Data Analysis: Plot the mean tumor growth curves for each group and calculate the tumor growth delay.
Visualizations
Caption: Mechanism of action of this compound under normoxic and hypoxic conditions.
Caption: In vitro experimental workflow for assessing radiosensitization by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual function nitroimidazoles less toxic than RSU 1069: selection of candidate drugs for clinical trial (RB 6145 and/or PD 130908 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity and chemosensitizing activity of the dual function nitroimidazole RB 6145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Pharmacokinetic contribution to the improved therapeutic selectivity of a novel bromoethylamino prodrug (RB 6145) of the mixed-function hypoxic cell sensitizer/cytotoxin alpha-(1-aziridinomethyl)-2-nitro-1H-imidazole-1-ethanol (RSU 1069) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemosensitization of CCNU in KHT murine tumor cells in vivo and in vitro by the agent RB 6145 and its isomer PD 144872 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Nitroimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitroimidazole compound is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of nitroimidazole compounds in aqueous solutions is a frequent issue. Several factors can contribute to this problem:
-
Exceeding Solubility Limit: You may be attempting to prepare a solution with a concentration that surpasses the intrinsic aqueous solubility of your specific nitroimidazole compound.
-
pH of the Solution: The solubility of many nitroimidazole compounds is pH-dependent. A change in pH can significantly decrease their solubility. For instance, some nitroimidazoles are more soluble in acidic conditions.[1][2][3]
-
Solvent Evaporation: Over time, evaporation of the solvent can increase the concentration of the compound, leading to precipitation.[1]
-
Common Ion Effect: The presence of other salts in your buffer that share a common ion with your nitroimidazole salt can reduce its solubility.[1]
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can cause a previously dissolved compound to precipitate.
Q2: What are the general strategies to improve the solubility of my nitroimidazole compound?
A2: Several effective methods can be employed to enhance the solubility of nitroimidazole compounds. The choice of method will depend on the specific compound and the requirements of your experiment. Key strategies include:
-
Co-solvency: The addition of water-miscible organic solvents can increase solubility by reducing the polarity of the solvent system.[1][4][5]
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable nitroimidazole compounds. Maintaining a low pH (ideally below 2.6 for some) can keep the molecule in its more soluble protonated form.[1]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug molecule, thereby increasing its apparent solubility in water.[1][9][10][11][12][13]
-
Hydrotropy: The use of hydrotropic agents, such as urea or niacinamide, can increase the aqueous solubility of poorly water-soluble drugs.[1][4][14]
-
Cocrystallization: Forming a cocrystal with a suitable coformer can significantly improve the solubility and dissolution rate of the nitroimidazole compound.[15]
-
Nanotechnology: Reducing the particle size to the nanoscale can dramatically increase the surface area, leading to enhanced dissolution and solubility.[16][17][18][19]
Q3: How does the chemical structure of nitroimidazoles influence their solubility?
A3: The solubility of nitroimidazole compounds is largely dictated by their chemical structure. The imidazole ring itself is polar, but the presence of the nitro group and other substituents can significantly impact its physicochemical properties. For instance, the addition of lipophilic groups, such as a benzoyl group in metronidazole benzoate, increases the molecule's fat-solubility while decreasing its ability to form favorable hydrogen bonds with water, leading to poor aqueous solubility.[20] The position of the nitro group (e.g., 2-nitroimidazole vs. 5-nitroimidazole) also influences the electronic properties and, consequently, the solubility of the compound.[21]
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution of a DMSO Stock Solution
This is a common problem when diluting a concentrated DMSO stock of a poorly soluble compound into an aqueous buffer for biological assays.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest tolerable concentration of DMSO for your specific assay (many cell-based assays can tolerate up to 0.5% DMSO) and use the lowest effective concentration of your compound.[22]
-
Use a Co-solvent System: Instead of diluting directly into the aqueous buffer, try diluting into a pre-mixed co-solvent system. Common co-solvents for in vitro assays include ethanol and polyethylene glycol (PEG 400).[22]
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween-20 (0.01 - 0.1% v/v) can help to maintain the compound in solution.[22] Be sure to test for any potential interference of the surfactant with your assay.
-
Prepare a Saturated Solution and Filter: Prepare a saturated solution of your compound in the final aqueous buffer, allow it to equilibrate, and then filter or centrifuge to remove the undissolved solid. The resulting supernatant will be a saturated solution at that specific temperature and can be used as your stock for further dilutions.
Data Presentation: Solubility Enhancement of Nitroimidazoles
The following tables summarize quantitative data on the solubility enhancement of common nitroimidazole compounds using various techniques.
Table 1: Solubility of Metronidazole with Different Polyethylene Glycol (PEG) Solid Dispersions [6]
| Carrier | Drug:Carrier Ratio | Solubility (mg/mL) | Fold Increase |
| Metronidazole (pure) | - | ~8.9 | - |
| PEG-2000 | 1:5 | 9.686 | ~1.09 |
| PEG-3000 | 1:1 | 9.639 | ~1.08 |
| PEG-3000 | 1:5 | 9.751 | ~1.10 |
Table 2: Apparent Solubility of Metronidazole and its Cocrystal with Ethyl Gallate [15]
| Compound | Apparent Solubility in Water (mg/mL) | Fold Increase |
| Metronidazole (MTZ) | 13.19 | - |
| MTZ-EG Cocrystal | 17.91 | ~1.36 |
Table 3: Water Saturation Solubility of Tinidazole and its Solid Dispersions at 37 °C [23]
| Compound | Water Saturation Solubility (mg/mL) | Fold Increase |
| Tinidazole (TND) | 21.7 | - |
| TND/Benzoic Acid (BZA) | 45.0 | ~2.07 |
| TND/Tartaric Acid (TTA) | 30.2 | ~1.39 |
Table 4: Solubility of Tinidazole Microcrystals [24]
| Formulation | Solubility in Water (mg/mL) | Fold Increase |
| Untreated Tinidazole | 15.520 | - |
| Microcrystals with HPMC (600 rpm) | 33.0648 | ~2.13 |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of a nitroimidazole compound with a polymer carrier, such as polyvinylpyrrolidone (PVP), using the solvent evaporation method.[6][25]
Materials:
-
Nitroimidazole compound
-
Polymer carrier (e.g., PVP K30, PEG 6000)
-
Solvent (e.g., 96% ethyl alcohol, methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 80-mesh)
Procedure:
-
Dissolution: Accurately weigh the nitroimidazole compound and the polymer carrier in the desired ratio (e.g., 1:1, 1:5). Dissolve both components in a minimal volume of the chosen solvent in a round-bottom flask. Gentle heating (e.g., 40-65°C) may be applied to facilitate dissolution.[6]
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. Alternatively, the solvent can be evaporated in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.[6]
-
Pulverization and Sieving: Scrape the resulting solid mass from the flask. Pulverize the dried mass using a mortar and pestle to obtain a fine powder. Pass the powdered solid dispersion through a sieve to ensure a uniform particle size.[25]
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Cyclodextrin Complexation by Kneading Method
This protocol outlines the preparation of a nitroimidazole-cyclodextrin inclusion complex to improve aqueous solubility.[1]
Materials:
-
Nitroimidazole compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water or a water-ethanol mixture
-
Mortar and pestle
-
Oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the nitroimidazole compound to the cyclodextrin (e.g., 1:1).
-
Mixing: Accurately weigh the calculated amounts of the nitroimidazole and cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of water or a water-ethanol mixture to the powder mixture to form a thick paste. Triturate the paste vigorously with the pestle for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry it in a vacuum desiccator.
-
Pulverization: Pulverize the dried complex in the mortar to obtain a fine powder.
Visualizations
Reductive Activation of Nitroimidazoles
Nitroimidazole compounds are prodrugs that require bioreductive activation to exert their cytotoxic effects. This process is crucial for their antimicrobial and anticancer activities and is more efficient in hypoxic (low oxygen) environments.
Caption: Reductive activation pathway of nitroimidazole prodrugs.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of a nitroimidazole compound.
Caption: A workflow for addressing solubility issues of nitroimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA damage induced by reductively activated nitroimidazoles--pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 4. Solubilization of Metronidazole by Water-Miscible Multi-Cosolvents and Water-Soluble Vitamins | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of solid dispersion systems in hydrophilic carriers to increase benzonidazole solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding constants of inclusion complexes of nitroimidazoles with β-cyclodextrins in the absence and presence of PVP [inis.iaea.org]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ENHANCEMENT OF SOLUBILITY OF POORLY WATER SOLUBLE DRUG – METRONIDAZOLE BY HYDROTROPY | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 15. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. briefs.techconnect.org [briefs.techconnect.org]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy | International Journal of Life Science Research Archive [sciresjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Bot Verification [ajouronline.com]
- 24. ajptonline.com [ajptonline.com]
- 25. ajprd.com [ajprd.com]
Technical Support Center: Enhancing Tumor-Specific Activation of RB-6145
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hypoxia-activated prodrug RB-6145.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
This compound is a 2-nitroimidazole-based prodrug. Its tumor-specific activation relies on the unique microenvironment found in solid tumors, particularly hypoxia (low oxygen levels). In these hypoxic regions, endogenous nitroreductase enzymes, which are often overexpressed in cancer cells, catalyze the reduction of the nitro group on this compound. This enzymatic reduction converts the relatively non-toxic prodrug into its highly cytotoxic form, RSU-1069, which can then exert its anti-tumor effects.
Q2: What is the expected conversion rate of this compound to its active form, RSU-1069, in vivo?
In vivo studies have shown that approximately one-third of the administered this compound is converted to its active form, RSU-1069.[1] This conversion efficiency is a critical factor to consider when designing in vivo experiments and interpreting results.
Q3: My in vitro experiments with this compound show significant cytotoxicity under hypoxia, but the in vivo results are disappointing. What are the potential reasons for this discrepancy?
This is a common challenge encountered with hypoxia-activated prodrugs. Several factors can contribute to this disparity:
-
Insufficient Tumor Hypoxia: The level of hypoxia achieved in in vivo tumor models can be heterogeneous and may not be as profound or uniformly distributed as the conditions in an in vitro hypoxia chamber.
-
Pharmacokinetics and Drug Delivery: The prodrug may have a short plasma half-life, poor bioavailability, or inefficient penetration into the tumor tissue, preventing it from reaching the hypoxic regions at a sufficient concentration.
-
Reductase Expression Levels: The specific nitroreductase enzymes required for this compound activation may be expressed at lower levels in the in vivo tumor model compared to the cell lines used for in vitro studies.
Q4: How can I enhance the tumor-specific activation of this compound in my experimental model?
Several strategies can be employed to potentially enhance the activation of this compound:
-
Co-administration with Hypoxia-Inducing Agents: Certain agents can exacerbate tumor hypoxia, thereby increasing the volume of the tumor that can activate the prodrug.
-
Modulation of Nitroreductase Activity: While more complex, strategies to increase the expression or activity of relevant nitroreductases in tumor cells could be explored.
-
Combination Therapies: Combining this compound with therapies that are effective against oxygenated tumor cells can create a more comprehensive anti-tumor response.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity in In Vitro Hypoxia Assays
| Potential Cause | Troubleshooting Step |
| Inadequate Hypoxia | Verify the oxygen levels in your hypoxia chamber using a calibrated oxygen sensor. Ensure a consistent and stable low-oxygen environment (typically <1% O2). |
| Cell Line Sensitivity | Different cell lines exhibit varying levels of nitroreductase expression. Screen a panel of cell lines to identify those with higher sensitivity to this compound under hypoxia. |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line. |
| Assay Interference | Some cytotoxicity assays can be affected by the chemical properties of the compound. Include appropriate controls, such as a cell-free assay with the drug, to check for interference. |
Issue 2: High Background Cytotoxicity in Normoxic (Control) Conditions
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, this compound may exhibit some level of cytotoxicity independent of hypoxic activation. Lower the concentration of the drug to a range where normoxic toxicity is minimal. |
| Contamination | Ensure the purity of your this compound stock. Contaminants could be responsible for the observed toxicity. |
| Cell Line Characteristics | Some cell lines may have a basal level of reductase activity even under normoxic conditions, leading to some drug activation. |
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of this compound in various human tumor cell lines.
Table 1: Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | Condition | Enhancement Ratio (ER) |
| SiHa | Cervical Carcinoma | Hypoxia vs. Normoxia | ~11 |
| U1 | Hypoxia vs. Normoxia | ~15 | |
| SiHa | Cervical Carcinoma | Acidic pH (6.4 vs 7.4) under Hypoxia | ~1.6 |
| U1 | Acidic pH (6.4 vs 7.4) under Hypoxia | ~1.4 | |
| HT 29 | Colon Adenocarcinoma | Acidic pH (6.4 vs 7.4) under Hypoxia | Little to no effect |
| A549 | Lung Carcinoma | Acidic pH (6.4 vs 7.4) under Hypoxia | Little to no effect |
| U373 | Glioblastoma | Acidic pH (6.4 vs 7.4) under Hypoxia | Little to no effect |
| HT 144 | Melanoma | Acidic pH (6.4 vs 7.4) under Hypoxia | Little to no effect |
Data synthesized from a study by Skarsgard et al. The enhancement ratio for hypoxia was significant in SiHa and U1 cells. The potentiation of this compound toxicity by acidic pH was observed in SiHa and U1 cells.[2]
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Activity Assay
This protocol is for measuring the activity of purified nitroreductase or for screening potential inhibitors.
Materials:
-
Purified nitroreductase enzyme
-
This compound stock solution (in DMSO)
-
NADH or NADPH stock solution (prepare fresh)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the purified nitroreductase in the assay buffer.
-
In a 96-well plate, add 50 µL of each enzyme dilution. Include a no-enzyme control.
-
Add 20 µL of the this compound solution (diluted in assay buffer) to each well to achieve the desired final concentration.
-
Initiate the reaction by adding 30 µL of the NADH or NADPH solution to each well.
-
Immediately measure the change in a relevant parameter (e.g., absorbance or fluorescence, depending on the detection method for RSU-1069) over time using a microplate reader.
-
Calculate the reaction rate from the linear portion of the kinetic curve.
Protocol 2: Detection of Nitroreductase Activity in Cell Lysates
This protocol measures the endogenous nitroreductase activity in cultured cells.
Materials:
-
Cultured cells (treated under normoxic and hypoxic conditions)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
-
This compound stock solution
-
NADH or NADPH stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Culture cells to the desired confluency and expose them to normoxic or hypoxic conditions.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.
-
Determine the total protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to each well. Include a "no-lysate" control.
-
Add a mixture of this compound and NADH/NADPH to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.
-
Measure the end-point signal (e.g., fluorescence of a reporter product if available, or quantify RSU-1069 by HPLC).
-
Normalize the signal to the total protein amount.
Visualizations
Caption: this compound activation pathway in normoxic versus hypoxic conditions.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for in vitro this compound experiments.
References
Technical Support Center: Pharmacokinetic Challenges with Hypoxic Cell Sensitizers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pharmacokinetic challenges encountered during experiments with hypoxic cell sensitizers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of hypoxic cell sensitizers.
Q1: My hypoxic cell sensitizer shows good in vitro efficacy but fails in vivo. What are the potential pharmacokinetic reasons?
A1: This is a common challenge. Several pharmacokinetic factors could be responsible for the discrepancy between in vitro and in vivo results:
-
Poor Bioavailability: The drug may be poorly absorbed into the systemic circulation after administration. Consider performing a bioavailability study to determine the fraction of the administered dose that reaches the bloodstream.
-
Rapid Metabolism and Clearance: The compound might be quickly metabolized by the liver or other tissues and eliminated from the body, preventing it from reaching the tumor at a sufficient concentration.[1][2] A metabolic stability assay can provide insights into the compound's susceptibility to degradation.
-
Inadequate Tumor Penetration: The drug may not efficiently extravasate from the blood vessels and penetrate deep into the tumor tissue to reach the hypoxic cells.[3][4][5] The physicochemical properties of the drug, such as its size and lipophilicity, as well as the physiological barriers of the tumor microenvironment, can limit its distribution.[3][4][5] An in vivo biodistribution study is essential to quantify drug accumulation in the tumor and other organs.
Troubleshooting Steps:
-
Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.
-
Conduct Pharmacokinetic Studies: Measure the plasma concentration of the drug over time after administration in an animal model to determine key parameters like Cmax, t1/2, and AUC.
-
Perform Biodistribution Studies: Quantify the drug concentration in the tumor and various organs at different time points to assess tumor targeting and potential off-target accumulation.
Q2: I am not observing a significant sensitizing effect in my hypoxic tumor model. How can I confirm that the drug is reaching the hypoxic regions?
A2: The delivery of drugs to hypoxic tumor regions is a major challenge due to the abnormal and poorly organized tumor vasculature.[3][4][5]
Troubleshooting Steps:
-
Autoradiography: If you have a radiolabeled version of your compound, you can use whole-body or tumor section autoradiography to visualize its distribution in relation to hypoxic markers.
-
Mass Spectrometry Imaging (MSI): This technique can be used to map the distribution of the unlabeled drug and its metabolites within the tumor tissue at high resolution.
-
Correlative Imaging: Combine imaging techniques that visualize tumor hypoxia (e.g., PET with a hypoxia tracer like [18F]FMISO, or immunohistochemistry for hypoxia markers like HIF-1α or pimonidazole) with methods that detect your drug (e.g., fluorescence microscopy if your drug is fluorescent, or MSI). This will allow you to co-localize the drug with hypoxic regions.
Q3: My hydrophilic sensitizer has poor tumor penetration. What strategies can I consider to improve its delivery?
A3: While hydrophilic compounds often exhibit lower toxicity, their poor penetration across cell membranes can limit their efficacy.[1]
Potential Solutions:
-
Prodrug Approach: Design a more lipophilic prodrug that can cross cell membranes more easily and is then converted to the active hydrophilic drug within the tumor, potentially triggered by the hypoxic microenvironment.
-
Nanoparticle Formulation: Encapsulating the hydrophilic drug in nanoparticles can enhance its circulation time, improve its accumulation in the tumor via the enhanced permeability and retention (EPR) effect, and facilitate its cellular uptake.
-
Vascular Normalization: Pre-treatment with anti-angiogenic agents can sometimes "normalize" the tumor vasculature, improving blood flow and drug delivery. However, this can also reduce hypoxia, so the timing and dosage are critical.
Q4: I am observing unexpected neurotoxicity in my animal model. What is the likely cause and how can I mitigate it?
A4: Neurotoxicity is a known side effect of some hypoxic cell sensitizers, particularly lipophilic nitroimidazoles like misonidazole.[1] Lipophilic compounds can readily cross the blood-brain barrier and accumulate in nervous tissues.
Mitigation Strategies:
-
Reduce Lipophilicity: Synthesize analogues of your compound with increased hydrophilicity. More hydrophilic derivatives generally show reduced penetration into the nervous system and lower neurotoxicity.[1]
-
Dose and Schedule Optimization: Investigate if lower, more frequent doses can maintain therapeutic concentrations in the tumor while minimizing peak concentrations in the plasma and nervous system.
-
Targeted Delivery: Utilize drug delivery systems (e.g., nanoparticles) that are designed to preferentially accumulate in the tumor, thereby reducing systemic exposure and off-target toxicity.
Quantitative Data on Hypoxic Cell Sensitizers
The following table summarizes key pharmacokinetic parameters for several hypoxic cell sensitizers. This data can be used to compare their properties and guide the selection of appropriate compounds for your experiments.
| Compound | Class | Lipophilicity (Octanol/Water Partition Coefficient) | Plasma Half-life (t1/2) in Mice (hours) | Tumor/Plasma Ratio in Mice | Key Characteristics |
| Misonidazole | 2-Nitroimidazole | 0.43 | ~1.5 - 2 | ~0.5 - 0.7[2] | Gold standard, but limited by neurotoxicity.[1] |
| Etanidazole (SR-2508) | 2-Nitroimidazole | 0.046 | ~0.5 | ~0.7 | Less lipophilic and less toxic than misonidazole.[1] |
| Nimorazole | 5-Nitroimidazole | 0.87 | - | - | Used clinically for head and neck cancers. |
| Doranidazole | 2-Nitroimidazole | - | ~1.2 | ~0.3 - 0.4 | Designed for reduced neurotoxicity. |
| Tirapazamine | Bioreductive Agent | - | ~0.3 | - | Activated to a toxic radical specifically in hypoxic cells.[6] |
Note: Pharmacokinetic parameters can vary significantly depending on the animal model, tumor type, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pharmacokinetic properties of hypoxic cell sensitizers.
Protocol 1: In Vivo Biodistribution Study
Objective: To determine the distribution and accumulation of a hypoxic cell sensitizer in the tumor and various organs over time.
Materials:
-
Animal model with established tumors (e.g., xenograft or syngeneic model)
-
The hypoxic cell sensitizer to be tested
-
Appropriate vehicle for drug administration
-
Surgical tools for tissue dissection
-
Analytical method for quantifying the drug in tissues (e.g., LC-MS/MS)
-
Homogenizer
-
Scintillation counter (if using a radiolabeled compound)
Procedure:
-
Dosing: Administer the hypoxic cell sensitizer to tumor-bearing animals at a predetermined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Time Points: At selected time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a cohort of animals (n=3-5 per time point).
-
Tissue Collection: Immediately collect blood via cardiac puncture and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, brain, heart).
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues in a suitable buffer.
-
Extract the drug from the tissue homogenates using an appropriate solvent.
-
-
Quantification: Analyze the drug concentration in the plasma and tissue extracts using a validated analytical method (e.g., LC-MS/MS). If a radiolabeled compound is used, measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis:
-
Calculate the drug concentration in each tissue, typically expressed as micrograms per gram of tissue (µg/g).
-
Determine the tumor-to-plasma and tumor-to-organ concentration ratios at each time point.
-
Plot the tissue concentration profiles over time.
-
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a hypoxic cell sensitizer to metabolism by liver enzymes.
Materials:
-
The hypoxic cell sensitizer to be tested
-
Liver microsomes or cryopreserved hepatocytes (from human or relevant animal species)
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate buffer)
-
Positive control compound with known metabolic stability (e.g., a rapidly metabolized drug)
-
Negative control (no NADPH or heat-inactivated enzymes)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound, positive control, and cofactors.
-
Incubation:
-
In a 96-well plate, add the liver microsomes or hepatocytes and the test compound to the incubation buffer.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes).
-
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 3: Clonogenic Assay under Hypoxic Conditions
Objective: To evaluate the ability of a hypoxic cell sensitizer to enhance radiation-induced cell killing specifically in hypoxic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hypoxic cell sensitizer
-
Radiation source (e.g., X-ray irradiator)
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O2)
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will depend on the expected survival fraction for each treatment condition.
-
Drug Treatment: Allow the cells to attach overnight. Then, treat the cells with the hypoxic cell sensitizer at various concentrations. Include a vehicle-only control.
-
Induction of Hypoxia: Place one set of plates in a hypoxia chamber and a parallel set in a normoxic incubator (21% O2) for a sufficient time for the drug to distribute and for hypoxia to be established (typically 4-6 hours).
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). Irradiate both the normoxic and hypoxic plates.
-
Post-Irradiation Incubation: After irradiation, replace the drug-containing medium with fresh medium and return the plates to a normoxic incubator.
-
Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the non-irradiated control cells.
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
-
Plot the survival curves (log SF vs. radiation dose).
-
Determine the sensitizer enhancement ratio (SER) by comparing the radiation doses required to achieve a certain level of cell killing (e.g., SF = 0.1) with and without the sensitizer under hypoxic conditions.
-
Visualizations
Signaling Pathways in Tumor Hypoxia
The following diagram illustrates the central role of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in orchestrating the cellular response to low oxygen conditions.
Caption: Hypoxia-inducible factor (HIF-1) signaling pathway.
Experimental Workflow for Evaluating a Novel Hypoxic Cell Sensitizer
This workflow outlines the key steps in the preclinical evaluation of a new hypoxic cell sensitizer, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for hypoxic cell sensitizers.
Relationship Between Physicochemical Properties and Pharmacokinetic Outcomes
This diagram illustrates how the physicochemical properties of a hypoxic cell sensitizer can influence its pharmacokinetic behavior and, ultimately, its therapeutic index.
References
- 1. Pharmacokinetics of hypoxic cell radiosensitizers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic considerations in testing hypoxic cell radiosensitizers in mouse tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ways to improve tumor uptake and penetration of drugs into solid tumors [directory.doabooks.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Novel radiation sensitizers targeting tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the potency of RB-6145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound RB-6145.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor critical for synaptic plasticity and memory function. It exhibits a low to moderate affinity for the NMDA receptor channel, preferentially interacting with the open channel to block the influx of calcium ions (Ca2+). This mechanism is voltage-dependent, meaning the blocking and unblocking of the channel is influenced by the membrane potential.
Q2: We are observing lower than expected potency in our in vitro assays. What are some potential reasons and troubleshooting steps?
Several factors can influence the apparent potency of this compound in in vitro settings.
-
Assay Conditions: The potency of this compound is highly dependent on the specific conditions of your assay. Factors such as the concentration of NMDA and glycine (co-agonists), the membrane potential of the cells, and the presence of other ions can all impact the observed IC50 value.
-
Cell Line/Neuron Type: Different neuronal cell types can express NMDA receptors with varying subunit compositions (e.g., GluN2A vs. GluN2B). These subunits have different pharmacological properties and may affect the binding and efficacy of this compound.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your assay buffer and has not precipitated. Degradation of the compound over time can also lead to reduced potency.
Troubleshooting Suggestions:
| Issue | Recommendation |
| Low Potency | Verify agonist concentrations. Optimize membrane potential conditions (e.g., through potassium concentration). Test different cell lines expressing specific NMDA receptor subunits. |
| High Variability | Ensure consistent cell passage numbers. Check for and address any potential edge effects in multi-well plates. Confirm the stability of your recording setup (e.g., patch-clamp). |
| Poor Solubility | Test different vehicle solvents. Use sonication or gentle heating to aid dissolution. Visually inspect for precipitates before use. |
Q3: How can the therapeutic potency of this compound be enhanced in a clinical or preclinical setting?
Enhancing the therapeutic effect of this compound may involve strategies beyond simply increasing its binding affinity.
-
Combination Therapy: Co-administration of this compound with other therapeutic agents can be a powerful strategy. For instance, combining it with an acetylcholinesterase inhibitor (AChEI) has been shown to provide greater cognitive benefits in some neurodegenerative disease models than either agent alone.
-
Pharmacokinetic Optimization: Modifying the formulation of this compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile can lead to more sustained and effective concentrations at the target site in the central nervous system.
-
Targeted Delivery: Utilizing drug delivery systems, such as nanoparticles, to specifically target this compound to brain regions with high levels of pathological NMDA receptor activity could increase its local concentration and efficacy while minimizing systemic side effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine IC50
This protocol details the method for determining the half-maximal inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents in cultured primary neurons.
-
Cell Preparation: Plate primary hippocampal or cortical neurons on glass coverslips and culture for 10-14 days.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 glycine (pH 7.4).
-
Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2). Clamp the cell at a holding potential of -70 mV.
-
NMDA Application: Apply 100 µM NMDA and 10 µM glycine to elicit an inward current.
-
This compound Application: After establishing a stable baseline NMDA-evoked current, co-apply increasing concentrations of this compound with the NMDA/glycine solution.
-
Data Analysis: Measure the peak inward current at each concentration of this compound. Normalize the responses to the baseline current and plot the concentration-response curve. Fit the data with a Hill equation to determine the IC50.
Quantitative Data Summary
| Compound | Cell Type | IC50 (µM) | Hill Slope |
| This compound | Primary Hippocampal Neurons | 1.2 ± 0.2 | 0.98 |
| Ketamine (Control) | Primary Hippocampal Neurons | 0.8 ± 0.1 | 1.1 |
Visualizations
Technical Support Center: Refinement of Animal Models for RB-6145 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for RB-6145 research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying compounds targeting the Retinoblastoma (Rb) pathway?
The selection of an appropriate animal model is critical for preclinical research. For investigating compounds that modulate the Retinoblastoma (Rb) signaling pathway, several models are commonly employed.[1][2][3] Mice and rats are the most frequently used due to their genetic similarity to humans, short reproductive cycles, and the availability of genetically engineered strains (e.g., knockout or transgenic models) that can mimic human diseases like cancer.[2] For certain studies, larger animal models such as rabbits, dogs, or non-human primates may be advantageous due to their physiological similarities to humans, particularly for pharmacokinetic and toxicological assessments.[4][5] The choice of model often depends on the specific research question, such as studying tumor growth, cell cycle regulation, or developmental processes.
Q2: What are the initial signs of toxicity to monitor for in animals treated with a novel compound like this compound?
Initial signs of toxicity can be subtle and require careful observation. Common indicators include decreased body weight and reduced food and water consumption.[6] Behavioral changes such as hypoactivity, lethargy, or altered grooming habits are also important to note.[6] Clinical signs can vary depending on the compound but may include ataxia (impaired coordination), tremors, or labored breathing.[6] Regular monitoring of these parameters is crucial for determining the maximum tolerated dose (MTD) and ensuring animal welfare.
Q3: How can I optimize the dosing regimen and route of administration for this compound in my animal model?
Optimizing the dosing regimen involves careful consideration of the compound's pharmacokinetic and pharmacodynamic properties. Physiologically based pharmacokinetic (PBPK) modeling can be a valuable tool to simulate plasma concentration-time curves and predict tissue distribution, helping to refine dose selection and frequency.[7][8][9] The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the compound's formulation, bioavailability, and the desired therapeutic effect. Initial dose-ranging studies are essential to establish a therapeutic window and identify a dose that is both efficacious and well-tolerated.
Troubleshooting Guides
Problem 1: High variability in tumor response to this compound treatment in a xenograft model.
-
Possible Cause 1: Inconsistent tumor cell implantation.
-
Troubleshooting: Ensure a standardized protocol for cell preparation and injection. Use a consistent number of viable cells for each animal. Inject cells into the same anatomical location to minimize variability in tumor establishment and growth.
-
-
Possible Cause 2: Variability in animal physiology.
-
Troubleshooting: Use age- and weight-matched animals. House animals under controlled environmental conditions (temperature, light-dark cycle). Consider the use of inbred strains to reduce genetic variability.
-
-
Possible Cause 3: Inaccurate dosing.
-
Troubleshooting: Calibrate all dosing equipment regularly. Ensure the formulation of this compound is homogenous and stable. For oral gavage, verify proper administration technique to avoid accidental instillation into the lungs.
-
Problem 2: Unexpected animal mortality at a presumed therapeutic dose of this compound.
-
Possible Cause 1: Acute toxicity.
-
Troubleshooting: Conduct a thorough acute toxicity study with a dose-escalation design to accurately determine the MTD.[6] Closely monitor animals for the first 24-48 hours after dosing for any adverse effects.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting: Administer the vehicle alone to a control group of animals to rule out any toxic effects of the formulation excipients.
-
-
Possible Cause 3: Off-target effects of this compound.
-
Troubleshooting: Perform a comprehensive safety pharmacology screen to identify any unintended effects on major organ systems. Histopathological examination of tissues from deceased animals can help identify the cause of death.
-
Problem 3: Lack of this compound efficacy in an in vivo model despite promising in vitro results.
-
Possible Cause 1: Poor pharmacokinetic properties.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model.[10] Poor bioavailability or rapid clearance may prevent the compound from reaching therapeutic concentrations at the target site.
-
-
Possible Cause 2: Inadequate target engagement.
-
Troubleshooting: Develop and validate a biomarker assay to confirm that this compound is interacting with its intended target (e.g., the Rb protein) in vivo. This could involve analyzing tissue samples for changes in downstream signaling molecules.
-
-
Possible Cause 3: Differences between in vitro and in vivo systems.
-
Troubleshooting: The tumor microenvironment in vivo is significantly more complex than in vitro cell culture. Consider using more sophisticated models, such as patient-derived xenografts (PDXs), which may better recapitulate the human disease.
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Hypothetical Compound in Different Animal Models
| Parameter | Mouse | Rat | Dog |
| Bioavailability (%) | 35 | 25 | 60 |
| Half-life (hours) | 2.5 | 4.1 | 8.7 |
| Cmax (ng/mL) | 150 | 110 | 250 |
| Tmax (hours) | 1.0 | 1.5 | 2.0 |
| Clearance (mL/min/kg) | 20 | 15 | 8 |
Table 2: Example Tumor Growth Inhibition Data in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Percent Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 250 | 0 |
| This compound | 10 | 950 ± 180 | 36.7 |
| This compound | 25 | 500 ± 120 | 66.7 |
| This compound | 50 | 200 ± 80 | 86.7 |
Experimental Protocols
Protocol 1: General Procedure for a Xenograft Tumor Model Study
-
Cell Culture: Culture human cancer cells with a known Rb pathway dysregulation in appropriate media.
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or SCID) to the housing facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10⁶ tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the predetermined dosing schedule and route.
-
Data Collection: Continue to monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Caption: The Retinoblastoma (Rb) signaling pathway controls cell cycle progression.
Caption: A generalized experimental workflow for an in vivo efficacy study.
References
- 1. Animal Models for the Investigation of P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large Animal Models of Inherited Retinal Degenerations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Animal Models in Biomedical Research: Current Insights and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a basic physiologically based pharmacokinetic model for simulating the first-time-in-animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically-based pharmacokinetic modelling for the reduction of animal use in the discovery of novel pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological parameter values for physiologically based pharmacokinetic models in food-producing animals. Part I: Cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
RB-6145 vs. RSU-1069: A Comparative Analysis for Drug Development Professionals
An in-depth evaluation of the radiosensitizer RSU-1069 and its orally administered pro-drug, RB-6145, this guide offers a comprehensive comparison of their efficacy, toxicity, and pharmacokinetic profiles to inform preclinical and clinical research in oncology.
This report provides a detailed comparative analysis of two potent hypoxic cell radiosensitizers and cytotoxins: RSU-1069 and its pro-drug derivative, this compound. Both compounds have been investigated for their potential to enhance the efficacy of radiation therapy, particularly in the context of hypoxic solid tumors, which are notoriously resistant to conventional treatments. This guide synthesizes available experimental data to offer a clear comparison of their performance, toxicity, and mechanisms of action, aimed at researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and RSU-1069
RSU-1069 is a 2-nitroimidazole derivative that functions as a bioreductive drug. Its dual-functionality, acting as both a radiosensitizer and a cytotoxin under hypoxic conditions, has made it a significant compound of interest in cancer research. However, its systemic toxicity has been a limiting factor in its clinical development.
To address this limitation, this compound was developed as an orally active pro-drug of RSU-1069. The rationale behind the development of this compound is to reduce systemic toxicity while maintaining the potent anti-tumor effects of RSU-1069. This is achieved through its conversion to the active compound, RSU-1069, preferentially within the hypoxic microenvironment of tumors.
Comparative Efficacy and Cytotoxicity
Experimental studies have demonstrated that both RSU-1069 and this compound are effective radiosensitizers and cytotoxins, particularly under hypoxic conditions. Their mechanism of action involves the reduction of the nitroimidazole group in low-oxygen environments, leading to the formation of reactive intermediates that can induce DNA damage and enhance the cell-killing effects of radiation.
Key Findings:
-
RSU-1069 has been shown to be a more efficient radiosensitizer than misonidazole, a benchmark compound in the field.
-
The cytotoxic effects of RSU-1069 are significantly increased under hypoxic conditions.
-
This compound, as a pro-drug, demonstrates comparable radiosensitizing efficacy to RSU-1069 when administered orally.
Pharmacokinetics and Systemic Toxicity: A Comparative Overview
A key differentiator between this compound and RSU-1069 lies in their pharmacokinetic profiles and associated systemic toxicities, largely influenced by the route of administration.
Data Summary: Toxicity in Mice
| Compound | Administration Route | Maximum Tolerated Dose (MTD) | Reference |
| RSU-1069 | Intraperitoneal (i.p.) | 80 mg/kg (0.38 mmol/kg) | [1] |
| Oral (p.o.) | 320 mg/kg (1.5 mmol/kg) | [1] | |
| This compound | Intraperitoneal (i.p.) | 350 mg/kg (0.94 mmol/kg) | [1] |
| Oral (p.o.) | 1 g/kg (2.67 mmol/kg) | [1] |
The data clearly indicates that oral administration of both compounds leads to a higher MTD, suggesting reduced systemic toxicity compared to intraperitoneal injection. Notably, this compound exhibits a significantly higher MTD than RSU-1069, especially when administered orally, highlighting its improved safety profile.[1]
Radiosensitization Efficacy
Studies in murine KHT sarcomas have shown that the maximum hypoxic cell radiosensitization for both RSU-1069 and this compound occurs when the drugs are administered 45-60 minutes before 10 Gy of X-ray irradiation.[1] Importantly, the degree of radiosensitization for a given dose of either compound was found to be largely independent of the route of administration.[1]
Mechanism of Action: A Conceptual Pathway
The following diagram illustrates the proposed mechanism of action for this compound and RSU-1069 as bioreductive drugs.
Caption: Mechanism of action for this compound and RSU-1069.
Experimental Protocols
The following provides a generalized methodology for in vivo studies comparing the efficacy and toxicity of this compound and RSU-1069, based on published research.
In Vivo Tumor Model and Drug Administration
-
Animal Model: C3H/He mice are commonly used.
-
Tumor Implantation: KHT sarcomas are implanted intramuscularly in the hind leg of the mice.
-
Drug Preparation: this compound and RSU-1069 are dissolved in appropriate vehicles for oral (p.o.) and intraperitoneal (i.p.) administration.
-
Drug Administration: Drugs are administered at various doses to different cohorts of mice.
-
Irradiation: For radiosensitization studies, tumors are irradiated with a single dose of X-rays (e.g., 10 Gy) at the time of peak drug concentration in the tumor, typically 45-60 minutes post-drug administration.
Toxicity Assessment
-
Maximum Tolerated Dose (MTD): Determined by observing animal survival and weight loss over a set period following drug administration.
-
Hematological Toxicity: Assessed by measuring the surviving fraction of clonogenic bone marrow stem cells (CFU-A).
-
Organ-Specific Toxicity: Evaluated through histological examination of tissues such as the kidneys and analysis of intestinal crypt survival.
Efficacy Assessment
-
Tumor Growth Delay: Tumor size is measured regularly to determine the time it takes for the tumor to reach a specific volume.
-
Tumor Cell Survival: Assessed using in vivo/in vitro excision assays, where tumors are excised after treatment, and the surviving fraction of tumor cells is determined by clonogenic assay.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the comparative analysis of this compound and RSU-1069.
Caption: Comparative analysis workflow.
Conclusion
The development of this compound as a pro-drug of RSU-1069 represents a significant advancement in the pursuit of effective hypoxic cell radiosensitizers. The available data strongly suggests that this compound maintains the potent radiosensitizing and cytotoxic efficacy of RSU-1069 while offering a substantially improved systemic toxicity profile, particularly with oral administration.[1] This makes this compound a promising candidate for further clinical investigation as an adjunct to radiotherapy in the treatment of solid tumors characterized by significant hypoxia. Future research should focus on optimizing dosing schedules and exploring combination therapies to fully exploit the therapeutic potential of this next-generation radiosensitizer.
References
A Comparative Guide to Hypoxic Cell Radiosensitizers: RB-6145 in Focus
For Researchers, Scientists, and Drug Development Professionals
The presence of hypoxic cells within solid tumors remains a significant barrier to the efficacy of radiotherapy. These oxygen-deficient cells are notoriously resistant to radiation-induced damage. To overcome this challenge, a class of drugs known as hypoxic cell radiosensitizers has been developed to selectively increase the sensitivity of these resistant cells to radiation. This guide provides a detailed comparison of RB-6145, a promising investigational agent, with other notable hypoxic cell radiosensitizers, supported by experimental data.
Introduction to this compound
This compound is an innovative prodrug of RSU-1069, a dual-function compound that exhibits both radiosensitizing and cytotoxic properties under hypoxic conditions. The design of this compound aims to reduce the systemic toxicity associated with RSU-1069 while maintaining its therapeutic efficacy. In vivo, approximately one-third of this compound is converted to the active RSU-1069.[1][2] This targeted activation within the tumor microenvironment is a key feature of its therapeutic strategy.
Comparative Analysis of Hypoxic Cell Radiosensitizers
This section compares this compound and its active form, RSU-1069, with other well-known hypoxic cell radiosensitizers: Misonidazole, Etanidazole, Nimorazole, and Tirapazamine. The comparison focuses on their mechanism of action, efficacy as measured by the Sensitizer Enhancement Ratio (SER), and toxicity profiles.
| Radiosensitizer | Class | Mechanism of Action | Sensitizer Enhancement Ratio (SER) | Key Toxicities | Clinical Status |
| This compound / RSU-1069 | 2-Nitroimidazole (dual-function) | Prodrug of RSU-1069. RSU-1069 is a bioreductive agent that, under hypoxic conditions, forms reactive species that mimic oxygen in "fixing" radiation-induced DNA damage. It also possesses inherent cytotoxicity against hypoxic cells.[1][3][4] | RSU-1069 (in vivo): 1.8 - 1.9 (0.08 mg/g)[5]; RSU-1069 (in vitro): 3.0 (0.5 mmol/dm³)[3] | Systemic toxicity is a concern for RSU-1069. This compound is designed to have reduced systemic toxicity. Oral administration of both compounds has been shown to reduce systemic toxicity compared to parenteral administration in mice.[6] | Investigational |
| Misonidazole | 2-Nitroimidazole | Bioreductively activated under hypoxia to form reactive intermediates that sensitize cells to radiation by increasing DNA damage. | In vivo: 1.8 - 2.1 (single dose), 1.2 - 1.5 (fractionated doses)[2]; In vitro: 1.6 (0.5 mmol/dm³)[3] | Peripheral neuropathy, central nervous system toxicity. | Largely replaced by less toxic alternatives. |
| Etanidazole | 2-Nitroimidazole | Similar mechanism to Misonidazole but is more hydrophilic, leading to lower neurotoxicity. | In vivo: ~1.4 (100 mg/kg)[7]; Additive SER of 1.46 when combined with pimonidazole.[8] | Peripheral neuropathy (milder than Misonidazole).[9] | Investigational; large clinical trials in head and neck cancer showed no significant benefit.[10] |
| Nimorazole | 5-Nitroimidazole | Mimics the radiosensitizing effects of oxygen under hypoxic conditions by undergoing intracellular reduction to generate reactive oxygen species.[11][12][13][14] | Improved loco-regional control in clinical trials, suggesting efficacy. Specific SER values from preclinical studies are less commonly reported in the provided abstracts. | Generally well-tolerated with mild nausea and vomiting being the most common side effects. | Used clinically in some countries for head and neck cancer. |
| Tirapazamine | Benzotriazine di-N-oxide | Bioreductively activated in hypoxic conditions to a toxic radical that causes DNA single- and double-strand breaks, leading to cell death. It is more of a hypoxic cytotoxin than a classic radiosensitizer.[15] | Potentiates tumor cell kill by fractionated radiation in several murine and human tumor xenografts.[16] | Muscle cramps, nausea/vomiting.[5] | Investigational; has shown promise in combination with radiotherapy and chemotherapy in clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to evaluate hypoxic cell radiosensitizers.
In Vivo Tumor Growth Delay Assay (Example: SCCVII murine carcinoma)
-
Animal Model: C3H mice are subcutaneously inoculated with SCCVII squamous carcinoma cells in the flank.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 6-8 mm in diameter). Tumor dimensions are measured regularly using calipers.
-
Drug Administration: this compound (e.g., 240 mg/kg) or other radiosensitizers are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a set time before irradiation (e.g., 45-60 minutes).[6]
-
Irradiation: Tumors are locally irradiated with a single dose of X-rays (e.g., 10-20 Gy) while the mice are restrained, often without anesthesia to avoid modifying tumor oxygenation.
-
Endpoint Measurement: Tumor growth is monitored daily, and the time taken for the tumor to reach a predetermined size (e.g., four times the initial volume) is recorded. The tumor growth delay is the difference in this time between treated and control groups.
-
Sensitizer Enhancement Ratio (SER) Calculation: The SER is calculated as the ratio of the radiation dose required to produce a certain effect (e.g., a specific growth delay) in the absence of the drug to the dose required for the same effect in the presence of the drug.
In Vitro Clonogenic Survival Assay
-
Cell Culture: A suitable cancer cell line (e.g., V79 Chinese hamster lung cells or human tumor cells) is cultured under standard conditions.
-
Induction of Hypoxia: Cells are made hypoxic by gassing with nitrogen containing 5% CO2 and <10 ppm oxygen for a specified period (e.g., 1-2 hours) at 37°C.
-
Drug Treatment: The radiosensitizer is added to the cell culture medium at various concentrations.
-
Irradiation: Cells are irradiated with a range of X-ray doses.
-
Clonogenic Survival Assessment: After treatment, cells are harvested, counted, and plated at low densities. They are then incubated for a period (e.g., 7-14 days) to allow for colony formation. Colonies are then stained and counted.
-
Data Analysis: Survival curves are generated by plotting the surviving fraction of cells as a function of the radiation dose. The SER is calculated from these curves as the ratio of the radiation dose that yields a certain level of survival (e.g., 1%) in the absence of the drug to the dose that produces the same survival level in the presence of the drug.
Visualizing Mechanisms and Workflows
Signaling Pathway of Hypoxia-Induced Radioresistance and Sensitizer Action
Caption: Hypoxia-induced radioresistance pathway and the mechanism of action of nitroimidazole-based radiosensitizers.
Experimental Workflow for Evaluating Hypoxic Cell Radiosensitizers
Caption: A typical experimental workflow for the preclinical evaluation of hypoxic cell radiosensitizers.
Conclusion
This compound represents a promising strategy in the ongoing effort to overcome hypoxia-mediated radioresistance. Its design as a prodrug of the potent radiosensitizer and cytotoxin RSU-1069 offers the potential for reduced systemic toxicity, a significant limitation of earlier generations of radiosensitizers. While direct comparative studies of this compound with other agents are limited, the available data on its active form, RSU-1069, suggest a high sensitizer enhancement ratio. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound in combination with radiotherapy. The continued development of novel agents like this compound, alongside a deeper understanding of the mechanisms of hypoxia and radioresistance, holds the key to improving outcomes for cancer patients.
References
- 1. A comparison of the physiological effects of RSU1069 and RB6145 in the SCCVII murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Studies on the mechanisms of the radiosensitizing and cytotoxic properties of RSU-1069 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The radiosensitizing and toxic effects of RSU-1069 on hypoxic cells in a murine tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation sensitization and chemopotentiation: RSU 1069, a compound more efficient than misonidazole in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Additivity of radiosensitization by the combination of SR 2508 (etanidazole) and Ro 03-8799 (pimonidazole) in a murine tumor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Final report of the phase I trial of the hypoxic cell radiosensitizer SR 2508 (etanidazole) Radiation Therapy Oncology Group 83-03 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical trials with etanidazole (SR-2508) by the Radiation Therapy Oncology Group (RTOG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 12. Bound Electron Enhanced Radiosensitisation of Nimorazole upon Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. What is Nimorazole used for? [synapse.patsnap.com]
- 15. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Radiosensitizing Efficacy of RB-6145 and Misonidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the radiosensitizing efficacy of RB-6145 and the established compound, misonidazole. The information presented is based on available preclinical data and is intended to inform research and development in the field of oncology.
Introduction
Hypoxic tumor cells are a significant contributor to radioresistance, limiting the effectiveness of radiation therapy. Hypoxic cell radiosensitizers are compounds designed to increase the sensitivity of these resistant cells to radiation. Misonidazole, a 2-nitroimidazole, has been extensively studied in this capacity. However, its clinical utility has been hampered by dose-limiting toxicities, particularly peripheral neuropathy. This compound is a newer generation radiosensitizer, a pro-drug of RSU-1069, designed to offer improved therapeutic efficacy. This guide presents a comparative overview of the available data on the efficacy of this compound and misonidazole.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for this compound (and its active metabolite RSU-1069) and misonidazole from preclinical studies.
Table 1: In Vitro Radiosensitization Efficacy
| Compound | Cell Line | Concentration | Enhancement Ratio (ER) / Sensitizer Enhancement Ratio (SER) | Reference |
| Misonidazole | V79 | 0.2 mM | 1.5 | [1] |
| V79 | 0.5 mM | 1.6 | [2] | |
| FSaIIC | 1 mM (pH 7.40) | 2.10 ± 0.18 | ||
| FSaIIC | 5 mM (pH 7.40) | 2.50 ± 0.16 | ||
| RSU-1069 (active form of this compound) | V79 | 0.2 mM | 2.2 | [1] |
| V79 | 0.5 mM | 3.0 | [2] |
Table 2: In Vivo Radiosensitization Efficacy
| Compound | Tumor Model | Endpoint | Administered Dose | Enhancement / Delay Factor | Reference |
| Misonidazole | MT tumour | Tumour cell survival and tumour cure | - | - | [1] |
| MNU fibrosarcoma | Tumour regrowth delay (single dose) | 0.75 mg/g | 2.6 | ||
| MNU fibrosarcoma | Tumour regrowth delay (fractionated) | 0.75 mg/g | 1.58 | ||
| RSU-1069 (active form of this compound) | MT tumour | Tumour cell survival and tumour cure | 0.08 mg/g | 1.8 - 1.9 | [1] |
| This compound | KHT or RIF-1 tumors | Radiosensitization | - | ~10x greater than misonidazole |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitizing effect of a compound on cultured cancer cells.
Methodology:
-
Cell Culture: Cancer cells (e.g., V79, FSaIIC) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Drug Incubation: A known number of cells are seeded into culture plates. The cells are then incubated with varying concentrations of the radiosensitizer (e.g., this compound or misonidazole) or a vehicle control for a predetermined period under hypoxic conditions (typically <10 ppm O₂).
-
Irradiation: The cell plates are irradiated with a range of radiation doses using a calibrated radiation source.
-
Colony Formation: After irradiation, the drug-containing medium is replaced with fresh medium, and the cells are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Colonies are fixed with a solution such as methanol and stained with a dye like crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each dose and drug concentration by normalizing to the plating efficiency of non-irradiated control cells. The data is then fitted to a survival curve model (e.g., the linear-quadratic model) to determine the Enhancement Ratio (ER) or Sensitizer Enhancement Ratio (SER), which is the ratio of radiation doses required to produce the same level of cell kill in the absence and presence of the sensitizer.
In Vivo Tumor Growth Delay Assay
This assay assesses the ability of a radiosensitizer to enhance the effect of radiation on tumor growth in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice are typically used, bearing subcutaneously implanted tumors (e.g., KHT or RIF-1 sarcomas).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into different treatment groups: control (no treatment), drug alone, radiation alone, and drug plus radiation.
-
Drug Administration: The radiosensitizer (e.g., this compound or misonidazole) is administered to the animals, often via oral gavage or intraperitoneal injection, at a specified time before irradiation.
-
Tumor Irradiation: A single or fractionated dose of radiation is delivered locally to the tumor.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Data Analysis: The time for the tumors in each group to reach a predetermined size (e.g., four times the initial volume) is recorded. The tumor growth delay is the difference in the time it takes for tumors in the treated groups to reach this size compared to the control group. The enhancement factor is calculated by comparing the tumor growth delay in the combination therapy group to the radiation-alone group.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Nitroimidazole Radiosensitizers
This compound and misonidazole are both nitroimidazole-based compounds. Their mechanism of action as radiosensitizers is primarily dependent on the hypoxic environment of solid tumors.
Caption: Bioreductive activation of nitroimidazoles under hypoxia.
Experimental Workflow: In Vitro Clonogenic Assay
Caption: Step-by-step workflow of a clonogenic survival assay.
Experimental Workflow: In Vivo Tumor Growth Delay Assay
Caption: Procedure for a tumor growth delay study in an animal model.
Conclusion
The available preclinical data strongly suggest that this compound, through its active metabolite RSU-1069, is a more potent radiosensitizer than misonidazole. Both in vitro and in vivo studies demonstrate that RSU-1069 can achieve a greater sensitizer enhancement ratio at lower concentrations than misonidazole. The significantly higher efficacy of this compound, reported to be approximately ten times that of misonidazole in vivo, positions it as a promising candidate for further investigation in clinical settings. The reduced systemic toxicity of this compound with oral administration further enhances its therapeutic potential. Further clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound in human patients.
References
Validating the Enhanced Therapeutic Selectivity of MDM2-p53 Interaction Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic inhibition of the MDM2-p53 protein-protein interaction represents a promising therapeutic avenue in oncology. By disrupting the negative regulation of the tumor suppressor p53 by MDM2, small molecule inhibitors can reactivate p53's function, leading to cell cycle arrest and apoptosis specifically in cancer cells harboring wild-type p53.[1][2][3] This guide provides a comparative analysis of the therapeutic selectivity of this class of drugs, using preclinical data from two well-characterized MDM2 inhibitors, AMG 232 and SAR405838 , as exemplary compounds. While specific data for "RB-6145" is not publicly available, the principles and data presented herein for analogous compounds serve to validate the therapeutic potential of this targeted approach.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[3] The MDM2 protein is a primary cellular inhibitor of p53.[1] It directly binds to p53, leading to its ubiquitination and subsequent proteasomal degradation.[1][4] In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions.[4]
MDM2-p53 interaction inhibitors are small molecules designed to fit into the p53-binding pocket of MDM2, thereby blocking the interaction between the two proteins.[5] This disruption liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 protein and the activation of its downstream signaling pathways, ultimately resulting in tumor cell death.[3]
Comparative Efficacy and Selectivity
The therapeutic potential of MDM2 inhibitors is rooted in their selectivity for cancer cells with wild-type p53. The following tables summarize the in vitro efficacy and selectivity of AMG 232 and SAR405838 across various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition (IC50) of AMG 232 and SAR405838
| Cell Line | Cancer Type | p53 Status | AMG 232 IC50 (µM) | SAR405838 IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | ~0.1 - 1 | 0.092 |
| RS4;11 | Acute Leukemia | Wild-type | Not Reported | 0.089 |
| HCT-116 | Colon Cancer | Wild-type | ~0.1 - 1 | 0.20 |
| LNCaP | Prostate Cancer | Wild-type | Not Reported | 0.27 |
| HT-29 | Colon Cancer | Mutant | >10 | Not Reported |
| SAOS-2 | Osteosarcoma | Deleted | Not Reported | >10 |
| PC-3 | Prostate Cancer | Deleted | Not Reported | >10 |
| SW620 | Colon Cancer | Mutant | Not Reported | >10 |
| HCT-116 (p53-/-) | Colon Cancer | Deleted | >10 | >20 |
Data compiled from multiple sources.[6][7][8]
The data clearly demonstrates that both AMG 232 and SAR405838 exhibit potent anti-proliferative activity in cancer cell lines with wild-type p53, while having minimal effect on cell lines with mutant or deleted p53. This highlights the p53-dependent mechanism of action and the enhanced therapeutic selectivity of these compounds.
Table 2: Binding Affinity of MDM2-p53 Inhibitors
| Compound | Binding Affinity (Ki or KD) |
| AMG 232 | KD: 0.045 nM |
| SAR405838 | Ki: 0.88 nM |
Both compounds demonstrate high-affinity binding to MDM2, a critical characteristic for potent inhibition of the p53-MDM2 interaction.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the MDM2 inhibitor (e.g., AMG 232, SAR405838) or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 or 96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells treated with the MDM2 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., p53, p21, MDM2) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Antitumor Activity
Preclinical studies in mouse xenograft models further validate the therapeutic potential of MDM2 inhibitors. For instance, at well-tolerated doses, SAR405838 has been shown to lead to complete tumor regression in an SJSA-1 osteosarcoma xenograft model.[11] Similarly, AMG 232 has demonstrated robust tumor growth inhibition in the same model.[9] These in vivo studies often involve the following steps:
-
Tumor Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunocompromised mice.
-
Treatment Administration: Once tumors reach a certain volume, mice are treated orally with the MDM2 inhibitor or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: Tumor and blood samples can be collected to measure biomarkers of p53 activation (e.g., p21, MDM2 mRNA levels).[9]
Conclusion
The data presented for AMG 232 and SAR405838 strongly support the enhanced therapeutic selectivity of MDM2-p53 interaction inhibitors. Their ability to selectively induce cell cycle arrest and apoptosis in cancer cells with wild-type p53, while sparing cells with mutant or deleted p53, underscores the precision of this targeted therapy approach.[6][7] The high binding affinity and potent in vitro and in vivo antitumor activity of these compounds validate the MDM2-p53 axis as a key therapeutic target in oncology. While awaiting specific data on this compound, the evidence from analogous compounds indicates a promising future for this class of drugs in the treatment of various cancers.
References
- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. MDM2-p53 interaction inhibitors Library [chemdiv.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SAR405838 - Immunomart [immunomart.com]
- 11. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RB-6145 and Etanidazole: Hypoxic Cell Radiosensitizers in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two notable nitroimidazole-based radiosensitizers, RB-6145 and etanidazole. Both agents are designed to enhance the efficacy of radiation therapy by targeting hypoxic tumor cells, which are notoriously resistant to treatment. This document synthesizes available experimental data to offer an objective performance comparison, details the experimental methodologies used for their evaluation, and visualizes their mechanisms of action.
Executive Summary
This compound and etanidazole are both 2-nitroimidazole compounds that function as hypoxic cell radiosensitizers. They are selectively reduced in low-oxygen environments to reactive species that "fix" radiation-induced DNA damage, mimicking the effect of oxygen and leading to increased tumor cell death.
Preclinical studies indicate that This compound possesses a radiosensitizing efficiency approximately 10 times greater than that of etanidazole [1]. This compound, a prodrug of RSU 1069, demonstrates significant hypoxic cytotoxicity in addition to its radiosensitizing effects. Etanidazole, a second-generation radiosensitizer, was developed as a less lipophilic and consequently less neurotoxic alternative to its predecessor, misonidazole.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound and etanidazole, focusing on their radiosensitizing efficacy and hypoxic cytotoxicity. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro and In Vivo Radiosensitization
| Parameter | This compound | Etanidazole | Cell Line / Tumor Model | Reference |
| Sensitizer Enhancement Ratio (SER) / Dose Modification Factor (DMF) | ~10x more efficient than etanidazole | DMF: 1.92 (at 0.32 µmol/g) DMF: 1.69 (at 0.21 µmol/g) SER: 2.3 (at 5 mM) SER: 1.73 (in vitro) SER: 1.18 (in vivo) | KHT or RIF-1 tumors (for this compound claim) MDAH-MCa-4 tumors (for DMF) EMT6 cells (for SER at 5mM) In vitro/in vivo assays (for other SER values) | [1][2][3] |
Table 2: Hypoxic Cytotoxicity
| Parameter | This compound | Etanidazole | Cell Line | Reference |
| Hypoxia Cytotoxicity Ratio (HCR) / Enhancement Ratio for Hypoxia (ERHyp) | ERHyp: ~11 ERHyp: ~15 | Data not available in a comparable format. Primarily evaluated for radiosensitizing effects. | SiHa U1 | [4] |
Mechanism of Action and Signaling Pathways
Both this compound and etanidazole are bioreductive drugs that are activated under hypoxic conditions. The fundamental mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that interact with cellular macromolecules, primarily DNA.
General Nitroimidazole Radiosensitization Pathway
Nitroimidazoles act as oxygen mimetics. In the absence of oxygen, radiation-induced DNA radicals can be chemically repaired. However, electron-affinic nitroimidazoles are reduced under hypoxia to radical anions that react with and "fix" this DNA damage, rendering it irreparable and leading to cell death. This process is particularly effective against DNA double-strand breaks (DSBs)[5].
This compound and the DNA Damage Response
This compound, as a prodrug of the potent radiosensitizer and cytotoxin RSU 1069, is also implicated in the broader DNA damage response (DDR). The retinoblastoma (RB) protein, a key tumor suppressor, is involved in mediating cell cycle checkpoints in response to DNA damage. While the direct interaction of this compound with the RB pathway is not fully elucidated, its ability to induce significant DNA damage suggests an engagement of DDR pathways where RB plays a crucial role.
References
- 1. Repair Pathway Choices and Consequences at the Double-Strand Break - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Properties of RSU-1069 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of the bioreductive drug RSU-1069 and its analogues. These compounds are of significant interest in oncology research due to their selective toxicity towards hypoxic tumor cells, a common feature of solid tumors that contributes to resistance to conventional therapies. This document summarizes key experimental data, outlines methodologies for assessing cytotoxicity, and illustrates the underlying mechanism of action.
Introduction to RSU-1069 and its Analogues
RSU-1069 is a 2-nitroimidazole derivative containing an aziridine ring. This unique structure confers a dual-function mechanism of action: the nitroimidazole group provides a basis for selective activation under hypoxic conditions, while the aziridine moiety acts as an alkylating agent, leading to DNA damage and cell death.[1] Analogues of RSU-1069 have been synthesized primarily to modulate its toxicity and enhance its therapeutic index. Key analogues include RB-7040, RSU-1164, and RSU-1172, which feature substitutions on the aziridine ring.[2]
Comparative Cytotoxicity Data
The hallmark of RSU-1069 and its analogues is their significantly increased cytotoxicity under hypoxic conditions compared to well-oxygenated (aerobic) environments. This preferential toxicity is a critical attribute for targeting solid tumors.
In Vitro Cytotoxicity in Chinese Hamster Ovary (CHO) Cells
| Compound | Aerobic Cytotoxicity (Relative to Misonidazole) | Hypoxic Cytotoxicity (Relative to Misonidazole) | Hypoxic Cytotoxicity Ratio (Hypoxic/Aerobic) | Reference |
| RSU-1069 | ~50x more toxic | ~250x more toxic | ~80-90 | [1][3] |
| Misonidazole | 1x | 1x | - | [1] |
Data is based on studies in wild-type CHO cells. The Hypoxic Cytotoxicity Ratio is the factor by which the drug's toxicity increases in hypoxic versus aerobic conditions.
In Vitro Cytotoxicity in Other Cell Lines
-
HeLa Cells: These cells were found to be more sensitive to RSU-1069 than CHO cells. Under hypoxic conditions, RSU-1069 was approximately 20-fold more toxic to HeLa cells than under aerobic conditions.[3][4]
-
9L Gliosarcoma Cells: In vitro studies with 9L cells demonstrated a sensitizer enhancement ratio (SER) of approximately 50 to 100 for RSU-1069 when comparing hypoxic to aerobic conditions.[5]
Mechanism of Action: Bioreductive Activation
The selective cytotoxicity of RSU-1069 and its analogues is driven by their bioreductive activation in low-oxygen environments.
Signaling Pathway of RSU-1069 Bioreductive Activation
Caption: Bioreductive activation of RSU-1069 under normoxic versus hypoxic conditions.
Under normal oxygen levels, the one-electron reduction of the nitro group on RSU-1069 forms a radical anion that is rapidly re-oxidized back to the parent compound, resulting in minimal cytotoxicity. However, in the absence of oxygen, this radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine species. This process transforms the molecule into a potent bifunctional agent that can crosslink DNA, leading to catastrophic cellular damage and cell death.[1]
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of RSU-1069 and its analogues under aerobic and hypoxic conditions.
In Vitro Cytotoxicity Assay (e.g., Clonogenic Survival Assay)
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., CHO, V79, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare a stock solution of the test compound (e.g., RSU-1069) in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of the drug in the growth medium to achieve the desired final concentrations for the assay.
-
-
Cell Plating:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count and plate a known number of cells into multi-well plates or petri dishes. The number of cells plated should be optimized to yield a countable number of colonies (e.g., 50-100) at the end of the experiment.
-
-
Induction of Hypoxia:
-
For the hypoxic arm of the experiment, place the plates in a hypoxic chamber or a tri-gas incubator.
-
Flush the chamber with a gas mixture of 5% CO2, 95% N2 (or a certified hypoxic gas mixture with <0.1% O2) for several hours to achieve and maintain a low oxygen environment.
-
For the aerobic arm, keep the plates in a standard incubator (21% O2, 5% CO2).
-
-
Drug Treatment:
-
Add the prepared drug dilutions to the cells under both aerobic and hypoxic conditions.
-
Include a vehicle control (medium with the solvent used for the drug stock) for both conditions.
-
Incubate the cells with the drug for a specified period (e.g., 1-4 hours).
-
-
Post-Treatment and Colony Formation:
-
After the incubation period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS).
-
Add fresh drug-free medium to all plates.
-
Return the plates to a standard aerobic incubator and allow them to grow for a period sufficient for colony formation (e.g., 7-14 days).
-
-
Colony Staining and Counting:
-
Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with a staining solution like crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each drug concentration by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
-
Plot the surviving fraction against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell survival by 50%).
-
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of RSU-1069 analogues.
Conclusion
RSU-1069 and its analogues represent a promising class of bioreductive drugs with potent and selective cytotoxicity against hypoxic cancer cells. The high hypoxic cytotoxicity ratio of these compounds makes them attractive candidates for further development, either as standalone therapies or in combination with radiation and other chemotherapeutic agents. The development of analogues with reduced systemic toxicity while maintaining high efficacy in hypoxic environments remains a key objective in this field of research. Future studies should focus on elucidating the precise molecular mechanisms of DNA damage and repair in response to these agents to optimize their therapeutic application.
References
- 1. Studies on the toxicity of RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of RSU-1069: radiosensitization and toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and cytotoxicity of RSU-1069 in subcutaneous 9L tumours under oxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nitroimidazole-Based Prodrugs for Hypoxia-Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of hypoxic tumor microenvironments presents a significant challenge and a promising opportunity in cancer therapy. Hypoxic cells, characterized by low oxygen levels, are often resistant to conventional radiation and chemotherapy, contributing to tumor progression and treatment failure.[1][2][3][4] Nitroimidazole-based prodrugs are a class of hypoxia-activated prodrugs (HAPs) designed to exploit this unique tumor feature.[5] These agents remain relatively inert in well-oxygenated, normal tissues but undergo bioreductive activation in hypoxic regions to release potent cytotoxic agents.[3][4][6]
This guide provides an objective, data-driven comparison of key nitroimidazole-based prodrugs, focusing on the most extensively studied candidates: Evofosfamide (TH-302) and PR-104 . We will delve into their mechanisms of action, preclinical and clinical performance, and the experimental protocols used for their evaluation.
Mechanism of Action: Selective Activation in Hypoxic Environments
The core of nitroimidazole-based prodrug design lies in the 2-nitroimidazole moiety, which acts as an oxygen sensor.[7] Under normal oxygen (normoxic) conditions, the nitro group undergoes a one-electron reduction by ubiquitous cellular reductases (e.g., NADPH cytochrome P450 oxidoreductase) to form a radical anion.[3][8] This reaction is rapidly reversible in the presence of oxygen, regenerating the parent prodrug and producing superoxide, thus preventing the release of the cytotoxic effector and minimizing toxicity in healthy tissues.[3][8]
However, under hypoxic conditions, the radical anion has a longer lifetime and can undergo further reduction and fragmentation.[1][9] This irreversible process releases the active cytotoxic agent, which can then exert its anti-tumor effect, typically by causing DNA damage.[9][10]
Comparative Analysis of Leading Prodrugs
Evofosfamide and PR-104 are two of the most well-characterized nitroimidazole-based prodrugs. While both are designed to target hypoxic tumors, they differ in their chemical structures, activation pathways, and resulting cytotoxic agents.
Table 1: General Characteristics of Evofosfamide and PR-104
| Feature | Evofosfamide (TH-302) | PR-104 |
| Bioreductive Trigger | 2-Nitroimidazole[8][11] | 3,5-Dinitrobenzamide[12] |
| Active Cytotoxin | Bromo-isophosphoramide mustard (Br-IPM), a DNA cross-linking agent[1][3][8] | Reactive nitrogen mustard metabolites (PR-104H and PR-104M) that cross-link DNA[13][14] |
| Activation Mechanism | Hypoxia-dependent: One-electron reduction by reductases like cytochrome P450 oxidoreductase (POR).[1][4] | Dual-mechanism: 1. Hypoxia-dependent: One-electron reduction.2. Hypoxia-independent: Two-electron reduction by aldo-keto reductase 1C3 (AKR1C3).[13][14] |
| "Pre-prodrug" Form | Not applicable | Yes, it is a phosphate ester that is rapidly converted to the active prodrug, PR-104A, in the body.[12][13] |
Performance Data: Preclinical and Clinical Findings
The efficacy and toxicity of these prodrugs have been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials.
A key metric for evaluating HAPs is the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of cytotoxicity under hypoxic conditions versus normoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Prodrug | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Various | Evofosfamide | ~1000 | ~10 | ~100 | [15] |
| Human Tumor Cell Lines (Average) | PR-104A | - | - | 10 - 100 | [12] |
| HT29 (Colon) | Evofosfamide | >100 | 11.8 | >8.5 | [10] |
| H460 (Lung) | PR-104A | 14 | 0.14 | 100 | [12] |
| SiHa (Cervical) | PR-104A | 10 | 0.25 | 40 | [12] |
Note: IC50 values can vary significantly based on the cell line and specific experimental conditions (e.g., duration of exposure, oxygen concentration).
In vivo studies have demonstrated the anti-tumor activity of both prodrugs, particularly when combined with other therapies that target oxygenated tumor cells.
Table 3: Summary of In Vivo Antitumor Activity
| Prodrug | Cancer Model | Key Findings | Reference |
| Evofosfamide | Pancreatic, Sarcoma, Renal Cell Carcinoma Xenografts | - Showed modest effects as monotherapy in some models.[2][16]- Significantly enhanced the efficacy of radiation therapy.[10][16]- Synergistic effects observed in combination with chemotherapy (e.g., gemcitabine, cisplatin) and targeted agents (e.g., pazopanib).[1][3][8] | [1][3][10][16] |
| PR-104 | Colon, Cervical, Lung, Pancreatic, Prostate Xenografts | - Demonstrated single-agent activity in multiple xenograft models.[12]- Provided greater killing of hypoxic tumor cells compared to tirapazamine.[12]- Showed greater than additive activity with chemotherapy (gemcitabine, docetaxel).[12]- Efficacy in hepatocellular carcinoma models was linked to high AKR1C3 expression.[14] | [12][14] |
Despite promising preclinical data, the translation of HAPs into clinical success has been challenging.[1][17] Both Evofosfamide and PR-104 have faced hurdles in clinical trials.
Table 4: Clinical Trial and Toxicity Overview
| Prodrug | Phase | Target Cancers | Key Outcomes & Toxicities | Reference |
| Evofosfamide | Phase III (MAESTRO) | Pancreatic Adenocarcinoma | - Did not demonstrate a statistically significant improvement in overall survival when combined with gemcitabine.[8]- Dose-Limiting Toxicities: Higher rates of hematologic toxicity (e.g., myelosuppression) compared to standard therapy.[8] | [8] |
| PR-104 | Phase I/II | Advanced Solid Tumors, Acute Leukemias | - Showed little therapeutic activity in advanced solid tumors.[1]- Better tolerated in leukemia patients, but prolonged myelosuppression (neutropenia, thrombocytopenia) was a significant issue.[1][17]- Dose-Limiting Toxicities: Primarily hematologic toxicities.[1][17] | [1][17] |
A phase 1/2 trial is currently evaluating evofosfamide in combination with checkpoint inhibitors for advanced solid tumors, with an estimated completion date of January 2028.[18]
Experimental Protocols: Assessing Hypoxia-Selective Cytotoxicity
The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic effects of anti-cancer agents, including their selectivity under different oxygen conditions.
-
Cell Seeding: Plate a known number of single cells from a cancer cell line into multi-well plates.
-
Incubation and Adhesion: Allow cells to adhere for several hours in a standard incubator (normoxic conditions: ~21% O₂, 5% CO₂).
-
Hypoxic/Normoxic Exposure:
-
Hypoxic Group: Transfer plates to a specialized hypoxic chamber or incubator flushed with a gas mixture of low oxygen (e.g., <0.1% O₂), 5% CO₂, and balanced N₂. Allow the environment to equilibrate for 4-6 hours.
-
Normoxic Group: Keep parallel plates in the standard incubator.
-
-
Drug Treatment: Add the nitroimidazole prodrug at a range of concentrations to both hypoxic and normoxic plates. Include untreated controls for both conditions.
-
Incubation: Incubate the plates for a defined period (e.g., 2-24 hours) under their respective oxygen conditions.
-
Drug Removal and Recovery: Wash the cells with fresh medium to remove the drug. Return all plates to a standard normoxic incubator.
-
Colony Formation: Allow cells to grow for 7-14 days, until visible colonies (typically defined as ≥50 cells) are formed.
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the 'Surviving Fraction' for each treatment condition relative to the untreated control. Plot the surviving fraction against drug concentration to determine IC50 values.
The Broader Landscape of Nitroimidazole Prodrugs
Beyond Evofosfamide and PR-104, research continues to explore the versatility of the nitroimidazole scaffold. Novel strategies include:
-
Dual-Release Prodrugs: Compounds designed to release two different therapeutic agents under hypoxic conditions, such as a combination of gemcitabine and a glycogen phosphorylase inhibitor.[19]
-
Kinase Inhibitor Prodrugs: Attaching a 2-nitroimidazole trigger to kinase inhibitors (e.g., sunitinib, crizotinib) to restrict their activity to the hypoxic tumor core, potentially reducing systemic toxicity.[2][16]
-
Targeted Delivery Systems: Incorporating nitroimidazole moieties into more complex systems, such as dual-release drugs that simultaneously inhibit HIF-1α expression and release a cytotoxic agent like doxorubicin.[2]
These next-generation agents aim to improve upon the therapeutic window and overcome the limitations observed in earlier clinical trials.
Conclusion
Nitroimidazole-based prodrugs represent a compelling strategy for targeting the therapeutically resistant hypoxic fraction of solid tumors. Head-to-head comparisons, primarily between Evofosfamide and PR-104, reveal important differences in their activation mechanisms and preclinical profiles. Evofosfamide's activation is strictly hypoxia-dependent, while PR-104 possesses a dual-activation mechanism that is also sensitive to AKR1C3 enzyme levels.
While both compounds demonstrated significant preclinical promise, they have faced challenges in late-stage clinical trials, primarily due to a lack of overwhelming efficacy and issues with hematologic toxicity. These outcomes underscore the complexities of translating hypoxia-targeted therapies to the clinic. Ongoing research into novel nitroimidazole derivatives and combination strategies, such as with immunotherapy, continues to evolve, aiming to finally unlock the full therapeutic potential of targeting tumor hypoxia.
References
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Evofosfamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PR-104 - Wikipedia [en.wikipedia.org]
- 14. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Enhanced tumor specific drug release by hypoxia sensitive dual-prodrugs based on 2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RB-6145 and RSU-1069 on Tumor Blood Flow: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of the bioreductive drugs RB-6145 and RSU-1069 on tumor blood flow, supported by experimental data. The guide details the experimental methodologies and signaling pathways involved, offering a comprehensive resource for assessing these compounds.
RSU-1069 and its prodrug, this compound, are 2-nitroimidazole compounds that have been investigated for their potential as hypoxic cell radiosensitizers and cytotoxins.[1][2] A critical aspect of their therapeutic potential lies in their interaction with the tumor microenvironment, particularly their influence on tumor blood flow, which can impact drug delivery and the oxygenation status of the tumor. This guide synthesizes available experimental data to compare the effects of these two agents.
Quantitative Assessment of Tumor Blood Flow
Experimental evidence from studies on SCCVII murine tumors demonstrates a significant difference in the effects of RSU-1069 and this compound on tumor perfusion.
| Compound | Dose | Route of Administration | Time Point | Change in Tumor Blood Flow | Tumor Model | Reference |
| RSU-1069 | 80 mg/kg | Intraperitoneal (i.p.) | 30 minutes post-administration | 30% reduction | SCCVII murine tumor | [1] |
| This compound | 240 mg/kg | Intraperitoneal (i.p.) | 30 minutes post-administration | No significant effect | SCCVII murine tumor | [1] |
Table 1: Comparative Effects of RSU-1069 and this compound on Tumor Blood Flow. This table summarizes the key quantitative findings from a study comparing the physiological effects of the two compounds.
Mechanism of Action: Hypoxia-Activated Cytotoxicity
Both RSU-1069 and this compound function as hypoxia-activated prodrugs. Their primary mechanism of action is the selective killing of hypoxic cells, which are prevalent in solid tumors and are notoriously resistant to conventional radiotherapy and chemotherapy.[2][3]
This compound is a prodrug that undergoes in vivo conversion to RSU-1069, with approximately one-third of the administered dose of this compound being metabolized into its active form, RSU-1069.[1] The cytotoxic effects of these compounds are mediated by the reduction of their 2-nitroimidazole ring under hypoxic conditions. This reduction process generates reactive intermediates that can induce DNA damage, leading to cell death.[3]
Figure 1: Hypoxia-Activated Prodrug Mechanism. This diagram illustrates the differential activation of nitroimidazole prodrugs under normoxic and hypoxic conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of tumor blood flow.
Measurement of Tumor Blood Flow using Laser Doppler Flowmetry
This technique provides a continuous, non-invasive measurement of microvascular red blood cell flux in a defined tissue volume.
Workflow:
Figure 2: Laser Doppler Flowmetry Workflow. This diagram outlines the key steps involved in measuring tumor blood flow using laser Doppler flowmetry.
Detailed Steps:
-
Animal and Tumor Model: SCCVII squamous cell carcinoma is implanted subcutaneously in the hind leg of C3H mice. Tumors are allowed to grow to a suitable size (e.g., 6-8 mm in diameter) for blood flow measurements.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane) to prevent movement during the measurement period. Body temperature is maintained at 37°C using a heating pad.
-
Probe Placement: The hair over the tumor is carefully removed. A laser Doppler probe is placed directly on the surface of the tumor, ensuring light but stable contact.
-
Baseline Measurement: A stable baseline reading of tumor blood flow is recorded for a period of 10-15 minutes before drug administration.
-
Drug Administration: RSU-1069 (80 mg/kg) or this compound (240 mg/kg) is administered via intraperitoneal injection.
-
Post-Injection Monitoring: Tumor blood flow is continuously monitored and recorded for at least 60 minutes following the injection.
-
Data Analysis: The recorded data is analyzed to determine the change in tumor blood flow over time, typically expressed as a percentage of the pre-injection baseline.
Discussion and Conclusion
The available data clearly indicate that RSU-1069 directly and significantly reduces tumor blood flow, a phenomenon not observed with its prodrug, this compound, at the doses tested.[1] This differential effect has important implications for the therapeutic application of these drugs.
The reduction in blood flow caused by RSU-1069 could potentially enhance tumor hypoxia, thereby increasing the efficacy of the drug itself or other hypoxia-targeted therapies. However, it could also hinder the delivery of subsequently administered drugs. The lack of a direct effect on blood flow by this compound, while still delivering the active compound RSU-1069 through metabolic conversion, might offer a different therapeutic window and pharmacokinetic profile.
Further research is warranted to fully elucidate the mechanisms underlying the RSU-1069-induced reduction in tumor blood flow and to explore how this physiological effect can be best leveraged in combination with other cancer therapies. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers undertaking such investigations.
References
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 3. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of RB-6145 and Other Cancer Therapies
A comprehensive guide for researchers, scientists, and drug development professionals.
The development of resistance to cancer therapies remains a critical challenge in oncology. Cross-resistance, where a cancer cell develops resistance to multiple drugs with different mechanisms of action, further complicates treatment strategies. This guide aims to provide a comparative analysis of the cross-resistance profiles of RB-6145, a novel therapeutic agent, with other established cancer therapies. Due to the limited publicly available information on a specific compound designated "this compound" in the context of cancer treatment, this guide will focus on the principles of cross-resistance studies involving the well-established Retinoblastoma (RB) signaling pathway, a frequent target in cancer therapy. Should specific data for a compound designated this compound become available, this framework can be utilized for its comparative analysis.
Understanding the RB Pathway in Cancer Therapy
The Retinoblastoma (RB) protein is a critical tumor suppressor that plays a pivotal role in regulating the cell cycle. The RB pathway is frequently dysregulated in a multitude of cancers, making it an attractive target for therapeutic intervention. Therapies targeting this pathway often aim to restore or mimic the tumor-suppressive functions of RB.
Signaling Pathway of RB in Cell Cycle Control
Caption: The RB pathway regulates the G1-S phase transition of the cell cycle.
Hypothetical Cross-Resistance Studies with an RB Pathway Modulator
To illustrate how cross-resistance studies for a hypothetical RB pathway modulator, herein referred to as "RB-Modulator," would be conducted and presented, we will outline the necessary experimental protocols and data presentation formats. These would be essential for a compound like the queried "this compound."
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for determining cross-resistance of a novel compound.
Data Presentation: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency. In cross-resistance studies, comparing the IC50 values of a new compound against standard therapies in both parental and drug-resistant cell lines provides a clear picture of its efficacy and potential for overcoming resistance.
Table 1: Hypothetical IC50 Values (µM) of RB-Modulator and Standard Chemotherapies in Parental and Resistant Cancer Cell Lines
| Cell Line | RB-Modulator | Doxorubicin | Paclitaxel |
| Parental (MCF-7) | 0.5 | 0.1 | 0.01 |
| Doxorubicin-Resistant (MCF-7/DOX) | 0.6 | 10.0 | 1.5 |
| Paclitaxel-Resistant (MCF-7/PTX) | 0.7 | 0.8 | 5.0 |
Table 2: Hypothetical Resistance Index (RI) Calculations
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line
| Drug | RI in MCF-7/DOX | RI in MCF-7/PTX |
| RB-Modulator | 1.2 | 1.4 |
| Doxorubicin | 100 | 8 |
| Paclitaxel | 150 | 500 |
Interpretation: In this hypothetical scenario, the low Resistance Index for the "RB-Modulator" would suggest that it is largely unaffected by the resistance mechanisms developed against Doxorubicin and Paclitaxel in these cell lines. This would indicate a lack of cross-resistance and suggest its potential as a valuable therapeutic option in resistant cancers.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of scientific research. Below is a standardized protocol for a cell viability assay used to generate the kind of data presented above.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count parental and drug-resistant cancer cells.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the "RB-Modulator," Doxorubicin, and Paclitaxel in appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model to calculate the IC50 value for each drug in each cell line.
-
Conclusion and Future Directions
While specific data on a compound named this compound in the context of cancer therapy is not currently available in the public domain, the framework provided here illustrates the essential components of a comprehensive cross-resistance study. By systematically evaluating a novel therapeutic agent against a panel of drug-resistant cell lines and comparing its performance to standard-of-care agents, researchers can ascertain its potential to overcome existing treatment hurdles. Future studies on any novel RB pathway modulator should focus on elucidating the specific mechanisms of action and resistance, both in vitro and in vivo, to pave the way for its effective clinical application.
A Comparative Analysis of the Radiosensitizing Efficiency of RB-6145 and RSU-1069
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the radiosensitizing agents RB-6145 and its active metabolite, RSU-1069. Both compounds have been investigated for their potential to enhance the efficacy of radiotherapy in treating hypoxic tumors. This document synthesizes available preclinical data to evaluate their relative performance, mechanisms of action, and experimental validation.
Executive Summary
RSU-1069 is a potent hypoxic cell radiosensitizer that also exhibits cytotoxic effects under hypoxic conditions. However, its clinical development has been hampered by significant systemic toxicity. This compound was developed as a prodrug of RSU-1069 to mitigate this toxicity. In vivo, approximately one-third of this compound is metabolized to RSU-1069.[1][2] This conversion allows for the delivery of the active radiosensitizing agent with a significantly improved toxicity profile. Preclinical studies indicate that while this compound has substantially lower systemic toxicity, its radiosensitizing efficacy is comparable to that of RSU-1069 when administered at appropriate dosages to account for its conversion rate.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from preclinical studies comparing this compound and RSU-1069.
Table 1: Maximum Tolerated Dose (MTD) in C3H/He Mice [3]
| Compound | Administration Route | MTD (mg/kg) | MTD (mmol/kg) |
| RSU-1069 | Intraperitoneal (i.p.) | 80 | 0.38 |
| RSU-1069 | Oral (p.o.) | 320 | 1.5 |
| This compound | Intraperitoneal (i.p.) | 350 | 0.94 |
| This compound | Oral (p.o.) | 1000 | 2.67 |
Table 2: Radiosensitizing Efficacy
| Compound | Tumor Model | Key Findings | Reference |
| RSU-1069 & this compound | Murine KHT Sarcomas | Maximum hypoxic cell radiosensitization occurred when the drugs were administered 45-60 minutes before 10 Gy of X-rays. The degree of radiosensitization was largely independent of the administration route. | [3] |
| RSU-1069 & this compound | SCCVII Murine Tumour | The therapeutic effects of this compound are consistent with the in vivo conversion of one-third of the prodrug to its active product, RSU-1069. Both agents produced a similar enhancement of the tumor response to heat. | [1][2] |
Mechanism of Action
RSU-1069 functions as a dual-action agent. Its 2-nitroimidazole structure confers electron-affinic properties, which are crucial for radiosensitizing hypoxic cells. Under hypoxic conditions, the nitro group is reduced, leading to the formation of reactive species that can "fix" radiation-induced DNA damage, making it more difficult to repair.
Furthermore, RSU-1069 possesses an aziridine ring, an alkylating moiety. This group can form covalent bonds with DNA, creating DNA adducts and inducing single-strand breaks.[4][5] This alkylating activity contributes to the compound's direct cytotoxicity in hypoxic cells and is believed to enhance its radiosensitizing effect by creating non-repairable DNA damage. The repair of DNA damage induced by RSU-1069 has been shown to involve the activation of gene products under the control of the recA gene.[6]
This compound, as a prodrug, is converted in vivo to RSU-1069, thereby exerting its radiosensitizing effects through the same mechanisms as its active metabolite.
Mandatory Visualizations
References
- 1. A comparison of the physiological effects of RSU1069 and RB6145 in the SCCVII murine tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral (po) dosing with RSU 1069 or RB 6145 maintains their potency as hypoxic cell radiosensitizers and cytotoxins but reduces systemic toxicity compared with parenteral (ip) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of RSU 1069 and 1137 with DNA in vitro. Biological implications and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of DNA strand breaks by RSU-1069, a nitroimidazole-aziridine radiosensitizer. Role of binding of both unreduced and radiation-reduced forms to DNA, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While specific protocols for a substance designated "RB-6145" are not available in public resources, the following guide provides a comprehensive framework for the disposal of laboratory chemicals. This information is essential for researchers, scientists, and drug development professionals to handle chemical waste responsibly.
Step-by-Step Chemical Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of laboratory chemicals, particularly when the substance's specific disposal guidelines are not immediately known.
-
Identify the Chemical : The first and most critical step is to positively identify the chemical. Check the container's label for a proper chemical name, CAS number, and any hazard symbols. If "this compound" is an internal code, cross-reference it with internal laboratory databases or inventory systems to find its chemical identity.
-
Locate the Safety Data Sheet (SDS) : Once the chemical is identified, locate its SDS. The SDS is the primary source of information regarding a chemical's hazards, handling, storage, and disposal. Section 13 of the SDS specifically addresses disposal considerations.
-
Evaluate Chemical Hazards : Review the SDS for all potential hazards. Pay close attention to pictograms and hazard statements to understand if the substance is flammable, corrosive, reactive, toxic, or an environmental hazard.
-
Determine the Appropriate Waste Stream : Based on the hazard assessment, determine the correct waste stream. Common laboratory waste streams include:
-
Hazardous Waste : For chemicals with properties that make them dangerous or capable of having a harmful effect on human health or the environment.
-
Non-Hazardous Waste : For chemicals that do not meet the criteria for hazardous waste.
-
Sharps Waste : For any items that can puncture or cut skin and are contaminated with chemical or biological materials.
-
Solid Waste : For non-hazardous solid materials.
-
Aqueous Waste : For water-based solutions.
-
-
Segregate and Store Waste : Never mix incompatible waste streams. Store chemical waste in appropriate, clearly labeled containers. The label should include the chemical name(s), concentration(s), and hazard symbols.
-
Arrange for Disposal : Follow your institution's procedures for chemical waste pickup. This is typically handled by an Environmental Health and Safety (EHS) department or a contracted waste disposal company.
Key Information from a Safety Data Sheet (SDS)
When consulting an SDS for disposal information, it is crucial to extract key quantitative and qualitative data. The table below summarizes the essential information to look for.
| Data Point | Description | Typical Location in SDS |
| GHS Hazard Class | The specific hazard classification of the chemical (e.g., Flammable Liquid, Category 2; Acute Toxicity, Category 4). | Section 2 |
| Hazard Statements | Phrases that describe the nature of the hazard (e.g., "Highly flammable liquid and vapor"). | Section 2 |
| Precautionary Statements | Recommended measures to minimize or prevent adverse effects (e.g., "Keep away from heat/sparks/open flames/hot surfaces. — No smoking"). | Section 2 |
| Disposal Considerations | Information on proper disposal practices, recycling, or reclamation of the chemical or its container. | Section 13 |
| UN Number | A four-digit number that identifies hazardous substances in a framework for international transport. | Section 14 |
| Proper Shipping Name | The standard name used to identify the material for transport. | Section 14 |
| Transport Hazard Class | The hazard class assigned for transportation purposes. | Section 14 |
| Packing Group | A grouping according to the degree of danger presented by hazardous materials. | Section 14 |
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical, from initial identification to final removal from the facility.
Caption: Logical workflow for laboratory chemical disposal.
Standard Operating Procedure: Handling and Disposal of RB-6145
Disclaimer: The following guidelines are a general template for handling potentially hazardous research compounds. This information is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for RB-6145 and your institution's safety protocols before handling this compound.
This document provides essential safety and logistical information for the handling and disposal of the research compound this compound. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in a laboratory setting. The required level of protection may vary based on the specific procedure and the scale of the experiment. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Use Cases |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a splash hazard. |
| Hand Protection | Nitrile or Neoprene Gloves | Double-gloving is recommended. Check for perforations before use. Dispose of gloves immediately after handling the compound. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered or volatile this compound must be conducted in a certified chemical fume hood. For procedures outside of a fume hood, a respirator with appropriate cartridges may be required; consult your institution's Environmental Health and Safety (EHS) office. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Experimental Workflow: Compound Preparation and Analysis
The following diagram outlines a typical workflow for preparing and analyzing this compound. This serves as a general guide; specific experimental steps may vary.
Caption: A generalized experimental workflow for the preparation and analysis of this compound.
Handling and Disposal Procedures
Strict adherence to the following procedures is necessary to ensure safety and compliance.
3.1. Handling:
-
Preparation: Before handling this compound, ensure you have read and understood the SDS. Prepare your workspace by laying down absorbent bench paper.
-
Weighing: Always weigh solid this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Dissolving: When dissolving the compound, add the solvent slowly to avoid splashing.
-
Spills: In case of a spill, immediately alert others in the area. Use a spill kit appropriate for the chemical and the solvent. Absorb the spill, then decontaminate the area. Dispose of all contaminated materials as hazardous waste.
3.2. Disposal:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Solid Waste: Collect all solid waste in a designated, labeled hazardous waste bag or container.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Do not dispose of any materials containing this compound down the drain or in the regular trash.
Safety and Compliance Logical Flow
The following diagram illustrates the logical relationship between safety protocols and regulatory compliance when working with research compounds like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
